6-Bromo-5-methylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMBKXJOGOCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731172 | |
| Record name | 6-Bromo-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-17-1 | |
| Record name | 6-Bromo-5-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methylpyridin-2-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-5-methyl-2-pyridinamine | |
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Foundational & Exploratory
The Strategic Utility of 6-Bromo-5-methylpyridin-2-amine in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Substituted Pyridine
In the landscape of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the core of numerous approved therapeutic agents. Its inherent electronic properties and capacity for diverse functionalization make it a cornerstone of drug design. Within this vast chemical space, 6-Bromo-5-methylpyridin-2-amine (CAS No. 89466-17-1) has emerged as a particularly valuable building block.[1] This guide provides an in-depth technical overview of its commercial availability, synthesis, and strategic applications, with a focus on its role in the development of targeted therapies such as kinase inhibitors.
Physicochemical Properties and Commercial Availability
This compound is a solid at room temperature with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The table below provides a summary of representative suppliers and their typical offerings.
| Supplier | Purity | Available Quantities |
| Biosynth | Not Specified | Research Quantities |
| ChemShuttle | Not Specified | Research to Bulk |
| BLD Pharm | Not Specified | Research to Bulk |
| ChemicalBook | Varies by Supplier | Grams to Kilograms |
| PharmaSources | Varies by Supplier | Research to Bulk |
Synthesis of this compound: A Proposed Protocol
While a variety of synthetic routes exist for substituted bromopyridines, a detailed, peer-reviewed protocol specifically for this compound can be elusive in readily accessible literature. However, a highly plausible and efficient synthesis can be adapted from established methods for the bromination of similar 2-aminopyridine derivatives. The most common and scalable approach involves the electrophilic bromination of 2-amino-5-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[2][3] This method is favored for its high regioselectivity and mild reaction conditions.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar syntheses[2][3])
Materials and Reagents:
-
2-Amino-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (1.0 eq) in DMF. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Prepare a solution of NBS (1.0 eq) in a minimal amount of DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-5-methylpyridine over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. This will cause a solid to precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold water.
-
Purification: Dry the collected solid. For further purification, wash the dried solid with cold acetonitrile to remove any remaining impurities. Filter the solid again and dry it under vacuum to obtain the final product, this compound.
Core Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The strategic placement of the bromine atom at the 6-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this reaction, the bromine atom of this compound serves as the electrophilic partner (Ar-X), which reacts with an organoboron species (Ar'-B(OR)₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Application in the Synthesis of Kinase Inhibitors
The 2-aminopyridine moiety is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[5] The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids allows for the systematic exploration of the chemical space around the pyridine core. This is a critical strategy for optimizing potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Targeting Key Signaling Pathways:
-
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[5] Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases.[6] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using bromopyridine derivatives like this compound as starting materials.[5][7]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a receptor tyrosine kinase that has been implicated in the progression of certain cancers, particularly hepatocellular carcinoma.[8][9] The development of selective FGFR4 inhibitors is an active area of research. The 2-aminopyridine core is a key feature in some classes of FGFR inhibitors, and the ability to introduce diverse substituents via Suzuki coupling from this compound is a valuable tool in the design of potent and selective agents.[10]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Conclusion
This compound is a commercially available and highly versatile building block for drug discovery and development. Its strategic substitution pattern, particularly the presence of a bromine atom amenable to Suzuki-Miyaura coupling, makes it an invaluable tool for the synthesis of complex molecules, especially kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to leverage the full potential of this important chemical intermediate in their pursuit of novel therapeutics.
References
- 1. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of the bromine atom in 6-Bromo-5-methylpyridin-2-amine
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-5-methylpyridin-2-amine
Introduction
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational scaffolds for the development of novel functional molecules. Among these, this compound stands out as a particularly versatile building block. Its unique arrangement of an electron-donating amino group, a weakly donating methyl group, and a synthetically labile bromine atom on an electron-deficient pyridine ring creates a nuanced electronic environment ripe for strategic chemical modification.
This guide provides an in-depth technical analysis of the reactivity of the C6-bromine bond in this compound. Moving beyond a simple recitation of reactions, we will explore the underlying electronic and steric principles that govern its behavior. We will detail field-proven protocols for its most critical transformations—namely, palladium-catalyzed cross-coupling reactions—and provide the causal reasoning behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecular architectures.
Theoretical Framework: The Electronic and Steric Landscape
The reactivity of the carbon-bromine bond in any aryl halide is fundamentally dictated by the electronic density at the carbon center and the steric accessibility of the bond. In this compound, these factors are controlled by the interplay of the pyridine nitrogen and the ring substituents.
Inherent Properties of the Pyridine Ring
The pyridine ring is isoelectronic with benzene but is inherently electron-deficient due to the greater electronegativity of the nitrogen atom.[1] This nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially at the α (C2, C6) and γ (C4) positions.[1][2]
Substituent Effects on the C6-Br Bond
The reactivity of the C6 position is further modulated by the attached substituents:
-
Amino Group (-NH₂) at C2: As a powerful electron-donating group through resonance (+M effect), the amino group increases electron density across the pyridine ring.[3] Crucially, it is positioned para to the C6-bromine, a relationship that strongly enhances the electron density at the C6 carbon. This electronic push is highly favorable for the oxidative addition of a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[3]
-
Methyl Group (-CH₃) at C5: This group provides a weak electron-donating effect via induction (+I effect).[3] Its primary influence is steric; positioned ortho to the bromine atom, it introduces a moderate degree of steric hindrance that can influence the approach of bulky catalysts and reagents.
-
Bromo Group (-Br) at C6: The bromine atom itself has a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) but can donate electron density via its lone pairs through a weaker mesomeric (+M) effect.[1][4] For halogens, the inductive effect is dominant, further contributing to the electrophilic character of the C6 carbon and making the bromide a good leaving group.[4]
The cumulative result is a C6-Br bond that is highly activated for palladium-catalyzed cross-coupling reactions due to the favorable electronic push from the para-amino group and its position alpha to the ring nitrogen. It is also susceptible to nucleophilic aromatic substitution under appropriate conditions.
Caption: Electronic and steric factors influencing C6-Br bond reactivity.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The C6-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are cornerstones of modern synthesis, enabling the construction of complex molecules from simple precursors.[5] The general catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.[6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl scaffolds common in pharmaceuticals.[7] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]
While specific data for this compound is not extensively published, the following table presents conditions used for the closely related substrate 5-Bromo-2-methylpyridin-3-amine, which is expected to have similar reactivity.[8][9] The electron-donating or -withdrawing nature of substituents on the arylboronic acid has been shown to have no significant effect on reaction outcomes for this class of compounds.[9]
| Entry | Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82-92 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | >80 |
Data adapted from studies on structurally similar aminobromopyridines.[8][9][10]
This protocol is a generalized procedure adapted from established methods for aminobromopyridines.[9][10]
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, a transformation that is often challenging using classical methods.[11][12] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine, requiring a strong, non-nucleophilic base and typically a bulky, electron-rich phosphine ligand to facilitate the crucial reductive elimination step.[6][13]
This protocol is adapted for coupling with a generic secondary amine.
-
Reaction Setup: To a dry, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene. Finally, add the amine coupling partner (1.2 equiv).
-
Reaction: Tightly seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira reaction provides a direct and efficient route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[5] The standard catalytic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base, which often doubles as the solvent.[14][15]
This protocol is adapted from a reported procedure for the coupling of 2-amino-3-bromopyridines.[3][15]
-
Catalyst Preparation: To a dry 10 mL round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).
-
Solvent and Base: Add anhydrous Dimethylformamide (DMF) and an amine base (e.g., Triethylamine, Et₃N, 2.0 equiv) via syringe. Stir the mixture for 20-30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture to 100 °C and stir for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the inherent electronic properties of the substrate also permit Nucleophilic Aromatic Substitution (SNAr). The C6 position is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing pyridine nitrogen.[2] In an SNAr reaction, a strong nucleophile attacks this electron-poor carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the aromatic system. Subsequent expulsion of the bromide leaving group restores aromaticity and yields the substituted product.[16]
This pathway is most effective with strong nucleophiles, such as alkoxides (e.g., NaOMe) or amides, and typically requires elevated temperatures to overcome the activation energy. While less versatile than cross-coupling, SNAr offers a metal-free alternative for introducing a specific subset of functional groups.
Conclusion
This compound is a potent synthetic intermediate whose reactivity is dominated by the C6-bromine bond. The electronic activation provided by the para-amino group and the α-pyridine nitrogen makes this bond exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide reliable and high-yielding pathways to construct diverse and complex molecular libraries. By understanding the fundamental electronic and steric principles outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block to advance the frontiers of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. youtube.com [youtube.com]
The Strategic Role of 6-Bromo-5-methylpyridin-2-amine in Modern Heterocyclic Chemistry: A Technical Guide for Drug Discovery and Materials Science
Abstract
6-Bromo-5-methylpyridin-2-amine has emerged as a pivotal building block in the field of heterocyclic chemistry. Its unique structural arrangement, featuring a reactive bromine atom, a nucleophilic amino group, and a strategically positioned methyl group on a pyridine core, offers a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a particular focus on its instrumental role in the development of novel pharmaceuticals and functional materials. We will delve into the causality behind experimental choices in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and the construction of fused heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Versatility of a Privileged Scaffold
The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 6-position and a methyl group at the 5-position, as in this compound, significantly enhances its synthetic utility. The bromine atom serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3] The amino group, on the other hand, can act as a nucleophile or a directing group, facilitating the construction of fused heterocyclic ring systems such as imidazo[1,2-a]pyridines, which are known to possess a broad spectrum of biological activities.[4][5] The methyl group provides steric and electronic modulation, influencing the reactivity of the pyridine ring and the conformational preferences of the final products. This unique combination of functional groups makes this compound a highly sought-after intermediate in the quest for novel bioactive compounds.[6]
Synthesis of this compound
The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective method involves the bromination of 2-amino-5-methylpyridine.
Electrophilic Bromination of 2-Amino-5-methylpyridine
A widely used laboratory-scale synthesis involves the direct bromination of 2-amino-5-methylpyridine using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common choice due to its ease of handling and high selectivity.
Experimental Protocol: Synthesis of this compound via Electrophilic Bromination
-
Materials:
-
2-Amino-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in methanol, slowly add solid N-Bromosuccinimide (1.05 eq) in portions at room temperature.
-
Stir the resulting mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Quench the reaction mixture with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Key Applications in Heterocyclic Synthesis
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic structures. This section will explore its application in two of the most powerful cross-coupling reactions in modern organic synthesis and its use in the construction of fused ring systems.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. This transformation is particularly valuable in drug discovery for exploring Structure-Activity Relationships (SAR).[9]
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-rich and potentially coordinating substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of this compound Analogs
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88 | [2] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | High (expected) | [11] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | Good (expected) | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-substituted 2,6-diaminopyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1][13]
Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[14] Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are often effective for coupling with a broad range of amines, including sterically hindered ones.[3] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is crucial to deprotonate the amine and facilitate the catalytic cycle.[13]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.1 eq), and KOtBu (1.4 eq) to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 2-24 hours, monitoring progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of Fused Heterocyclic Systems: Imidazo[1,2-a]pyridines
The 2-aminopyridine core of this compound is an excellent starting material for the synthesis of fused bicyclic heterocycles, particularly imidazo[1,2-a]pyridines.[4] This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[15] A common synthetic route involves the reaction of the 2-aminopyridine with an α-haloketone or a related synthon.
Causality in Experimental Design: The reaction proceeds via an initial Sₙ2 reaction between the exocyclic amino group of the pyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of solvent and base can influence the reaction rate and yield.
Experimental Protocol: Synthesis of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
-
Materials:
-
This compound
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 89466-17-1 | PDA46617 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
The Strategic Application of 6-Bromo-5-methylpyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unassuming Power of the Substituted Pyridine Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars upon which a multitude of therapeutic agents are built. The pyridine ring, a simple six-membered heterocycle, is one such "privileged structure." Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility have made it a cornerstone in drug discovery. This guide delves into the specific potential of a highly functionalized pyridine derivative: 6-Bromo-5-methylpyridin-2-amine . While its isomers have seen more prominent direct application in marketed drugs, the strategic placement of the bromo, methyl, and amino groups on this particular scaffold offers a unique combination of reactivity and structural features, making it a molecule of significant interest for the synthesis of next-generation therapeutics. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of its synthesis, reactivity, and, most importantly, its potential applications in the ongoing quest for novel and effective medicines.
Core Molecular Characteristics of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a synthetic workflow. This compound (CAS No: 89466-17-1) is a crystalline solid with the molecular formula C₆H₇BrN₂.[1][2] The strategic arrangement of its functional groups dictates its reactivity and potential for molecular elaboration.
| Property | Value | Source |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| CAS Number | 89466-17-1 | [1][2] |
| SMILES | CC1=C(N=C(C=C1)N)Br | [2] |
| InChIKey | DDCMBKXJOGOCPM-UHFFFAOYSA-N | [2] |
The 2-amino group provides a nucleophilic center and a crucial hydrogen bond donor, often instrumental for interacting with the hinge region of kinase active sites.[4] The 6-bromo substituent serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the introduction of aryl and heteroaryl moieties.[5][6] The 5-methyl group offers steric bulk and can influence the molecule's conformation and metabolic stability.
Synthesis of the this compound Scaffold
The efficient and scalable synthesis of this key intermediate is a critical first step in any drug discovery campaign. A common and effective method involves a one-step amination of a suitable brominated pyridine precursor.
Experimental Protocol: One-Step Amination Synthesis
This protocol is adapted from methodologies described for the synthesis of related aminopyridines.[7]
Objective: To synthesize this compound via a direct amination reaction.
Materials:
-
2,6-Dibromo-3-methylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous organic solvent (e.g., Toluene, Xylene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Solvent Preparation: In a flame-dried, four-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the anhydrous organic solvent (e.g., Toluene). Heat the solvent to reflux to remove any residual water, then cool to approximately 70°C under a nitrogen atmosphere.
-
Reaction Initiation: Carefully add sodium amide to the cooled solvent. Reheat the solution to 118-120°C.
-
Substrate Addition: Slowly add 2,6-dibromo-3-methylpyridine dropwise to the reaction mixture while maintaining the reflux temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to approximately 45°C. Carefully pour the reaction mixture into ice water. Separate the organic layer.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium amide with atmospheric moisture and oxygen.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous as sodium amide will readily react with water, quenching the reaction.
-
Controlled Addition: The slow, dropwise addition of the substrate helps to control the exothermicity of the reaction.
Key Synthetic Transformations and Potential Applications
The true value of this compound lies in its potential to be transformed into a diverse array of complex molecules with significant biological activity.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Structural Diversity
The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The Suzuki-Miyaura coupling is a particularly powerful tool in this regard.
dot
Caption: Generalized Suzuki-Miyaura Cross-Coupling Workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on established methods for similar substrates.[5][6]
Objective: To synthesize a 6-aryl-5-methylpyridin-2-amine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture at 85-95°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold
The 2-amino group of this compound is a key functionality for the construction of fused heterocyclic systems. One of the most important of these is the imidazo[1,2-a]pyridine scaffold, which is present in several marketed drugs and clinical candidates.[1][7]
dot
Caption: General Synthesis of Imidazo[1,2-a]pyridines.
The reaction of a 2-aminopyridine with an α-haloketone is a classical and efficient method for the synthesis of imidazo[1,2-a]pyridines. The resulting fused heterocyclic system can then be further functionalized, for example, via Suzuki coupling at the bromine position, to generate a library of compounds for biological screening.
Application in Kinase Inhibitor Development
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] The amino group often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Derivatives of brominated aminopyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.[8]
While specific examples of kinase inhibitors derived directly from this compound are not widely reported in the public domain, the closely related isomer, 2-amino-5-bromo-4-methylpyridine, has been used to develop inhibitors of Polo-like kinase 4 (PLK4).[9] This demonstrates the potential of this class of compounds in oncology drug discovery.
dot
Caption: Mechanism of Action of Aminopyridine-based Kinase Inhibitors.
Case Study: The Role of a Structural Isomer in the Synthesis of Lumacaftor (VX-809)
A compelling illustration of the power of the bromo-methyl-aminopyridine scaffold is the use of its isomer, 2-amino-5-methyl-6-bromopyridine, in the synthesis of Lumacaftor (VX-809).[7][10] Lumacaftor is a key component of the combination drug Orkambi®, used to treat cystic fibrosis.[10] While not a direct application of the title compound, this example underscores the industrial and therapeutic relevance of this class of molecules. The synthesis involves a Suzuki coupling reaction to introduce a benzoic acid moiety, followed by an amidation reaction.[11]
Future Perspectives and Conclusion
This compound represents a versatile and strategically important building block in medicinal chemistry. While its direct application in marketed drugs is less documented than its isomers, its unique combination of reactive sites provides a fertile ground for the discovery of novel therapeutic agents. The ability to perform selective modifications at both the amino and bromo positions allows for the generation of diverse chemical libraries with a wide range of pharmacological activities.
Future research in this area will likely focus on:
-
Exploration of Novel Cross-Coupling Reactions: Moving beyond the Suzuki coupling to explore other palladium- or copper-catalyzed reactions to introduce a wider variety of functional groups.
-
Development of New Fused Heterocyclic Systems: Utilizing the 2-amino group as a handle to construct novel and complex heterocyclic scaffolds with unique biological properties.
-
Application in Fragment-Based Drug Discovery: Using the this compound core as a starting point for fragment elaboration to identify potent and selective inhibitors of new biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89466-17-1 | PDA46617 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]
- 11. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
6-Bromo-5-methylpyridin-2-amine: A Privileged Scaffold for the Development of Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Kinase Inhibitors and the Role of Privileged Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies, offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.
At the heart of successful kinase inhibitor design lies the concept of "privileged scaffolds" - molecular frameworks that are capable of binding to the highly conserved ATP-binding site of kinases. The 2-aminopyridine moiety is a prime example of such a scaffold, appearing in numerous approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for the development of potent and selective inhibitors.[2] This guide focuses on a particularly valuable derivative of this scaffold: 6-bromo-5-methylpyridin-2-amine . The strategic placement of a bromine atom provides a versatile handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.
This technical guide will provide a comprehensive overview of this compound as a building block for kinase inhibitors. We will delve into its physicochemical properties, explore its application in the design and synthesis of potent inhibitors targeting key cancer-related kinases, and provide detailed experimental protocols for its utilization in a drug discovery setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in medicinal chemistry. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂ | [3] |
| Molecular Weight | 187.04 g/mol | [3] |
| Appearance | Light brown to off-white solid | [4] |
| Melting Point | 96-98 °C | [4] |
| Boiling Point | 287.3±35.0 °C (Predicted) | [4] |
| pKa | 2.96±0.37 (Predicted) | [4] |
| XLogP3-AA | 1.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
The Strategic Advantage of this compound in Kinase Inhibitor Design
The utility of this compound as a building block for kinase inhibitors stems from the specific arrangement of its functional groups.
Key functional groups of this compound.
The 2-amino group is crucial for forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket.[1] The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The 5-methyl group can contribute to hydrophobic interactions within the active site and influence the overall conformation of the inhibitor.
Application in the Development of Polo-like Kinase 4 (PLK4) Inhibitors
A compelling example of the application of scaffolds related to this compound is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a process that is essential for proper cell division.[6] In many cancers, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[6] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancer.
The PLK4 Signaling Pathway and its Inhibition
The PLK4 signaling pathway and its inhibition.
Inhibitors derived from scaffolds like 2-aminopyridine are designed to be ATP-competitive, binding to the active site of PLK4 and preventing its catalytic activity.[6][7] This leads to a disruption of centriole duplication, resulting in mitotic defects and ultimately inducing apoptosis in cancer cells.
CFI-400945: A Case Study
CFI-400945 is a potent, orally available inhibitor of PLK4 that has shown significant anti-tumor activity in preclinical models and has entered clinical trials.[7] While not directly synthesized from this compound, its indazole core is structurally related and its development provides valuable insights into targeting PLK4. CFI-400945 has an IC₅₀ of 2.8 nM for PLK4 and has demonstrated efficacy in xenograft models of breast, pancreatic, and lung cancer.[7][8]
Interestingly, CFI-400945 also exhibits off-target activity against other kinases, such as Aurora B and members of the tropomyosin receptor kinase (TRK) family, albeit at higher concentrations.[7][9] This highlights the importance of comprehensive selectivity profiling in kinase inhibitor development.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a kinase inhibitor using this compound as a starting material.
General Workflow for Kinase Inhibitor Synthesis
General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio, e.g., 8 mL of dioxane and 2 mL of water).
-
Stir the reaction mixture at reflux (approximately 90-100 °C) under the inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Protocol 2: In Vitro Kinase Assay (Luminescent Kinase Assay)
This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Target kinase (e.g., PLK4)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Synthesized inhibitor compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, the kinase substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The following table provides a hypothetical SAR for a series of kinase inhibitors based on the 6-aryl-5-methylpyridin-2-amine scaffold, derived from general principles observed in related series.
| Compound | R Group at 6-position | PLK4 IC₅₀ (nM) | Notes |
| 1 | 4-Methoxyphenyl | 50 | Moderate activity. |
| 2 | 3,4-Dimethoxyphenyl | 25 | Increased potency with additional methoxy group. |
| 3 | 4-(Trifluoromethyl)phenyl | 15 | Electron-withdrawing group enhances activity. |
| 4 | 4-(Dimethylamino)phenyl | 100 | Bulky electron-donating group may be detrimental. |
| 5 | Naphthyl | 10 | Extended aromatic system improves potency. |
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its strategic combination of a hinge-binding amino group and a synthetically tractable bromine atom provides medicinal chemists with a powerful platform for developing potent and selective therapeutics. The successful application of related scaffolds in the development of clinical candidates like CFI-400945 for the challenging target PLK4 underscores the potential of this chemical space. The protocols and data presented in this guide offer a solid foundation for researchers to leverage this compound in their own drug discovery efforts, paving the way for the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-5-methylpyridin-2-amine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] A particularly valuable application of this Nobel Prize-winning methodology is the synthesis of substituted pyridines, which are privileged scaffolds in medicinal chemistry and materials science. The targeted synthesis of 2-aryl-5-methylpyridin-2-amine derivatives from 6-Bromo-5-methylpyridin-2-amine is of significant interest as this structural motif is a key component in a multitude of biologically active molecules, including kinase inhibitors for oncology and inflammatory diseases.
This document serves as a comprehensive guide for researchers, providing a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Beyond a mere recitation of steps, this guide delves into the underlying mechanistic principles, offering a rationale for the selection of catalysts, ligands, bases, and solvents to empower scientists to not only successfully execute the reaction but also to troubleshoot and adapt the protocol for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount to optimizing reaction conditions and troubleshooting potential issues. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed anhydrous organic solvent, followed by degassed water (a common solvent ratio is 4:1 to 10:1 organic solvent to water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyridin-2-amine product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Optimized Reaction Conditions: A Comparative Table
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table provides a summary of recommended starting conditions for the coupling of this compound, based on protocols for structurally similar substrates.[3]
| Component | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable and widely used Pd(0) catalyst. Can be sensitive to air and moisture. |
| PdCl₂(dppf) (2-5 mol%) | A robust Pd(II) pre-catalyst that is generally air-stable and effective for a broad range of substrates.[4] | |
| Pd₂(dba)₃ with a ligand | A versatile Pd(0) source used with a variety of phosphine ligands. Allows for fine-tuning of reactivity.[5] | |
| Ligand (if using a pre-catalyst) | SPhos, XPhos | Bulky, electron-rich phosphine ligands are often effective for challenging substrates, including electron-rich pyridines.[5] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong base that is often effective in promoting transmetalation. |
| K₂CO₃ (2.0-3.0 equiv) | A milder base that is also commonly used and can be advantageous for base-sensitive substrates. | |
| Cs₂CO₃ (2.0-3.0 equiv) | A highly effective but more expensive base, often used when other bases fail. | |
| Solvent System | 1,4-Dioxane/Water (4:1 to 10:1) | A common and effective solvent system that promotes the solubility of both organic and inorganic reagents. |
| Toluene/Water (4:1 to 10:1) | Another excellent solvent system, particularly for higher temperature reactions. | |
| THF/Water (4:1 to 10:1) | A good alternative, though its lower boiling point may limit the reaction temperature. | |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific coupling partners and the solvent used. |
Mechanism and Rationale: The "Why" Behind the Protocol
A deep understanding of the role of each reaction component is crucial for rational optimization and troubleshooting.
-
The Substrate: this compound: The electronic nature of this substrate presents unique considerations. The 2-amino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the carbon-bromine bond more challenging compared to electron-deficient pyridines.[6] Conversely, the nitrogen of the pyridine ring and the amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[7]
-
The Palladium Catalyst and Ligand: The choice of the palladium source and, if applicable, the ligand is paramount. For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often more effective than less sterically demanding ligands like triphenylphosphine.[5] These bulky ligands promote the reductive elimination step and can disfavor the coordination of the pyridine nitrogen to the palladium center.
-
The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8] The choice of base can significantly impact the reaction rate and yield, and an empirical screening of bases is often necessary for optimization.
-
The Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., 1,4-dioxane, toluene) is chosen to dissolve the organic substrates and the palladium catalyst.[1] Water is added to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of the solvents can influence the reaction rate and should be optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).[5] |
| Insufficiently inert atmosphere | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas. | |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems. | |
| Dehalogenation of Starting Material | Presence of palladium hydride species | Ensure the reaction is run under strictly anaerobic conditions. Screen different bases and solvents.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere.[7] |
| Incomplete reduction of Pd(II) pre-catalyst | Use a direct Pd(0) source like Pd(PPh₃)₄. | |
| Protodeboronation of Boronic Acid | High temperature or prolonged reaction time | Use fresh boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). Monitor the reaction closely and stop it once the starting material is consumed.[7] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Leveraging 6-Bromo-5-methylpyridin-2-amine in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, pyridine derivatives hold a position of prominence due to their prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a valuable scaffold for interacting with diverse biological targets. 6-Bromo-5-methylpyridin-2-amine, with its distinct functional handles, presents itself as a versatile building block for the construction of novel molecular entities. The strategic placement of the amino, bromo, and methyl groups allows for multi-directional derivatization, making it an ideal candidate for the generation of compound libraries.
Solid-phase synthesis (SPS) has revolutionized the field of medicinal chemistry by enabling the rapid and efficient construction of large numbers of compounds.[3][4] Its core advantage lies in the simplification of purification, as excess reagents and byproducts are easily washed away from the resin-bound intermediate.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis workflows. We will delve into the strategic considerations for resin and linker selection, detailed protocols for immobilization and on-resin modification, and robust methods for cleavage and final product analysis.
Strategic Considerations for Solid-Phase Synthesis
The successful implementation of this compound in a solid-phase synthesis campaign hinges on a carefully planned strategy. The choice of solid support, linker, and the sequence of chemical transformations are paramount to achieving high yields and purity.
Resin Selection: The Foundation of Your Synthesis
The solid support, or resin, provides the insoluble matrix upon which the synthesis is performed. Polystyrene resins are the most commonly used due to their excellent swelling properties in a variety of organic solvents and their mechanical stability.[7] For the synthesis of small molecules, a 1% divinylbenzene (DVB) cross-linked polystyrene resin is often preferred as it offers a good balance between swelling and rigidity.[7]
Linker Selection: The Key to Immobilization and Release
The linker is a chemical moiety that connects the initial building block to the solid support and dictates the conditions under which the final product is cleaved.[6][8] The choice of linker is critical and depends on the desired functionality in the final product and the stability required during the synthetic sequence. For immobilizing this compound, the primary amino group is the most logical point of attachment.
Here are two recommended linker strategies:
-
Wang Resin (Acid-Labile Linker): For the synthesis of compounds where a carboxylic acid functionality is desired at the point of attachment. The 2-amino group of this compound can be acylated with a diacid, and the remaining carboxylic acid can then be coupled to the Wang resin. Cleavage with a strong acid, such as trifluoroacetic acid (TFA), will release the final product with a carboxylic acid.[9]
-
Rink Amide Resin (Acid-Labile Linker for Amides): This is an excellent choice for generating primary amides upon cleavage. The 2-amino group of the pyridine can be directly coupled to the Rink Amide linker, forming a stable amide bond. Subsequent chemical modifications can be performed on the bromine and methyl positions. Final cleavage with TFA will yield the desired peptide or small molecule with a C-terminal amide.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific synthetic targets.
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the covalent attachment of this compound to a Rink Amide resin via its 2-amino group.
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh, 1% DVB, ~0.5 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)[10]
-
1-Hydroxybenzotriazole (HOBt)[11]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the linker. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (467 mg, 2.5 mmol, 5 eq) and HOBt (383 mg, 2.5 mmol, 5 eq) in DMF (5 mL).
-
Add DIC (390 µL, 2.5 mmol, 5 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and N,N-diisopropylethylamine (DIEA) (1 mL) in DMF (8 mL) for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Workflow for Immobilization:
Caption: Workflow for immobilizing this compound.
Protocol 2: On-Resin Suzuki Coupling
The bromine atom on the immobilized pyridine provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl diversity.
Materials:
-
Immobilized this compound resin (from Protocol 1)
-
Aryl or heteroaryl boronic acid (3 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
2M aqueous Na₂CO₃ solution
-
1,4-Dioxane
-
DMF
Procedure:
-
Resin Swelling: Swell the resin (0.2 mmol) in a mixture of 1,4-dioxane and DMF (1:1, 4 mL) for 30 minutes.
-
Reaction Setup:
-
Add the arylboronic acid (0.6 mmol, 3 eq) to the swollen resin.
-
Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.1 eq).
-
Add 2M aqueous Na₂CO₃ solution (0.6 mL).
-
-
Reaction: Heat the mixture at 80°C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin with 1,4-dioxane/water (1:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Logical Relationship for On-Resin Modification:
Caption: Potential on-resin modification pathways.
Protocol 3: Cleavage from Resin and Product Isolation
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Derivatized resin from the previous step
-
Cleavage Cocktail (e.g., Reagent K)[12]
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Water
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Cold diethyl ether
Cleavage Cocktail Compositions:
| Reagent | Composition | Application Notes |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | A general-purpose cleavage cocktail suitable for most peptides and small molecules.[12] |
| Reagent B | TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2) | "Odorless" alternative to cocktails containing thiols. Effective for trityl-based protecting groups.[12] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I | Specifically designed to prevent oxidation of methionine residues.[13][14] |
Procedure:
-
Resin Preparation: Place the dry, derivatized resin (e.g., 0.2 mmol) in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (e.g., Reagent K, 5 mL) to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (40 mL) with stirring.
-
Isolation: A precipitate of the crude product should form. Collect the solid by centrifugation or filtration.
-
Washing: Wash the crude product with cold diethyl ether (2 x 10 mL) to remove scavengers.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Cleavage and Purification:
Caption: General workflow for product cleavage and purification.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a highly valuable building block for solid-phase synthesis, offering multiple points for diversification. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this versatile scaffold into their drug discovery programs. By leveraging the power of solid-phase synthesis, the chemical space around the 2-aminopyridine core can be rapidly and efficiently explored, accelerating the identification of novel therapeutic agents. The principles and techniques described herein are broadly applicable and can be adapted to a wide range of synthetic targets, empowering chemists to push the boundaries of molecular innovation.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. d-nb.info [d-nb.info]
- 7. peptide.com [peptide.com]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
Application Notes & Protocols for the Sonogashira Coupling of 6-Bromo-5-methylpyridin-2-amine
Introduction: Strategic Alkynylation of Pyridine Scaffolds in Drug Discovery
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3] Pyridine and its derivatives are key structural motifs in numerous FDA-approved drugs. The introduction of alkynyl groups via the Sonogashira coupling can significantly modify their biological activity by acting as rigid linkers or introducing unique electronic and steric properties.[4]
The substrate, 6-Bromo-5-methylpyridin-2-amine, presents a unique set of considerations for the Sonogashira coupling. The presence of the amino group, a strong electron-donating group, can influence the reactivity of the pyridine ring. Furthermore, the steric hindrance from the adjacent methyl group can impact the approach of the catalytic complex. This guide provides a detailed protocol and in-depth discussion of the critical parameters for the successful Sonogashira coupling of this specific substrate, grounded in established literature and practical experience.
Understanding the Core Principles: The "Why" Behind the "How"
A successful Sonogashira coupling hinges on the careful orchestration of several key components, each with a specific role in the catalytic cycle. Understanding these roles is crucial for troubleshooting and adapting the protocol for different alkynes.
The Catalytic System:
-
Palladium Catalyst: The workhorse of the reaction is a palladium(0) species, which undergoes oxidative addition to the aryl bromide, initiating the catalytic cycle.[5] Common precursors like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often used. The choice of phosphine ligands on the palladium can be critical, influencing catalyst stability and reactivity. For electron-rich and sterically hindered substrates like this compound, ligands that promote the formation of highly active monoligated palladium complexes can be beneficial.
-
Copper(I) Co-catalyst: The role of the copper(I) salt, typically CuI, is to react with the terminal alkyne to form a copper(I) acetylide.[1] This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group.[5] While copper-free Sonogashira reactions exist to avoid the potential for alkyne homocoupling (Glaser coupling), the copper co-catalyst often accelerates the reaction, especially for less reactive aryl bromides.[6][7]
The Reaction Environment:
-
Base: A base is essential to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the hydrogen halide (HBr) formed during the reaction.[1][8] Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed and can sometimes also serve as the solvent.[1]
-
Solvent: The choice of solvent is critical for maintaining the solubility of all components and for ensuring an appropriate reaction temperature. Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions.[1] Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[1][9] For aminopyridine substrates, DMF has been shown to be an effective solvent.[4]
Visualizing the Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: Catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of aminobromopyridines.[4][10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Terminal Alkyne | >98% | Combi-Blocks |
| Pd(PPh₃)₂Cl₂ | 98% | Strem Chemicals |
| Copper(I) Iodide (CuI) | 99.99% | Acros Organics |
| Triphenylphosphine (PPh₃) | 99% | Alfa Aesar |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | EMD Millipore |
| Ethyl acetate | ACS Grade | VWR |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T. Baker |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[6]
-
-
Reagent Addition:
-
Through the septum, add anhydrous DMF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst pre-activation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
-
Reaction Progression:
-
Immerse the flask in a preheated oil bath at 80-100 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (20 mL) to quench the reaction and remove the amine base.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-5-methylpyridin-2-amine.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh, high-purity catalysts and reagents.[6] Ensure the reaction is run under strictly anhydrous and anaerobic conditions.[11] Increase the reaction temperature in increments of 10 °C.[12] Consider a more active palladium catalyst or ligand. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Ensure the solvent is rigorously deoxygenated.[6] Certain solvents like THF may be more prone to this; consider switching to DMF or toluene.[13] Ensure the temperature is not excessively high. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen, high copper loading. | Thoroughly degas all solvents and reagents.[6] Consider reducing the amount of CuI or switching to a copper-free protocol, which may require different ligands or higher temperatures.[6][7] |
| Difficulty in Purification | Co-elution of product with residual triphenylphosphine oxide. | Optimize the chromatography conditions. A wash with a dilute acid solution during work-up can sometimes help remove amine-containing impurities. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of novel alkynylated pyridine derivatives. By carefully controlling the reaction parameters, particularly the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. This protocol, along with the provided insights into the reaction mechanism and troubleshooting, serves as a comprehensive guide for researchers in drug discovery and organic synthesis to successfully implement this valuable transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
functionalization of the amino group of 6-Bromo-5-methylpyridin-2-amine
An Application Guide to the Strategic Functionalization of 6-Bromo-5-methylpyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the exocyclic amino group of this compound, a pivotal building block in contemporary medicinal chemistry.[1][2] The 2-aminopyridine motif is a privileged structure found in numerous pharmacologically active compounds.[3] This document details field-proven protocols for N-acylation, N-sulfonylation, N-arylation, and diazotization, offering researchers and drug development professionals a practical framework for diversifying this versatile scaffold. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and explains the causal logic behind methodological choices to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
This compound (IUPAC Name: this compound) is a heteroaromatic amine that serves as a cornerstone intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4][5] Its structure is endowed with three key points for chemical modification: the nucleophilic 2-amino group, the C6-bromo position amenable to cross-coupling reactions, and the pyridine ring itself.
The primary amino group is a particularly attractive handle for modification. Its functionalization allows for the introduction of a wide array of substituents, profoundly influencing the molecule's steric and electronic properties, solubility, and biological activity. This guide focuses exclusively on the selective transformation of this amino group, providing a toolkit of robust chemical reactions.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 89466-17-1 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [6] |
| Appearance | Solid |
| Primary Hazards | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
Core Functionalization Strategies and Protocols
The nucleophilicity of the 2-amino group allows it to readily react with a variety of electrophiles. The following sections detail the most common and effective strategies for its derivatization.
N-Acylation: Formation of Amides
N-acylation is a fundamental and highly reliable transformation that converts the primary amino group into a stable amide linkage. This reaction is often employed to install specific functionalities or as a protecting group strategy. For instance, converting the amine to an amide can modify the electronic properties of the pyridine ring, which can be advantageous for subsequent reactions at other positions, such as palladium-catalyzed cross-couplings.[7]
Causality Behind the Protocol: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acyl chloride). A base is typically not required when using an anhydride, as the leaving group (a carboxylate) is non-acidic. The reaction is often run in a polar aprotic solvent to ensure solubility of the starting materials.
Protocol 2.1: Synthesis of N-(6-Bromo-5-methylpyridin-2-yl)acetamide
This protocol is adapted from a similar transformation on a related substrate.[7]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Acetonitrile (ACN), anhydrous
-
Sulfuric Acid (H₂SO₄), 96% (catalytic amount)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile in a round-bottom flask.
-
Add acetic anhydride to the solution.
-
Carefully add a few drops of concentrated sulfuric acid to catalyze the reaction.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Once complete, cool the reaction mixture to room temperature and carefully evaporate the solvent under reduced pressure.
-
To the resulting residue, add deionized water dropwise while stirring. An off-white to brown solid should precipitate.
-
Continue stirring for approximately one hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water.
-
Dry the solid in a vacuum oven to yield N-(6-bromo-5-methylpyridin-2-yl)acetamide.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product will show a characteristic singlet for the acetyl methyl group (around 2.2-2.5 ppm) and a downfield shift of the pyridine protons compared to the starting amine.
Caption: Workflow for N-Acylation of this compound.
N-Sulfonylation: Formation of Sulfonamides
The synthesis of sulfonamides is another crucial functionalization, as this moiety is a well-established pharmacophore. The reaction involves treating the amine with a sulfonyl chloride in the presence of a base.
Causality Behind the Protocol: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (like pyridine or triethylamine) to prevent protonation of the starting amine and drive the reaction to completion.
Protocol 2.2: General Procedure for N-Sulfonylation
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)
-
Pyridine or Triethylamine (2.0-3.0 equiv), anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Add the base (pyridine or triethylamine) and cool the solution to 0 °C in an ice bath.
-
Add the arylsulfonyl chloride portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to obtain the desired N-sulfonylated product.
Caption: Key components in the N-Sulfonylation reaction.
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8] This method allows for the direct coupling of the amino group with aryl halides or triflates, providing access to a vast chemical space of N-aryl-2-aminopyridines that are otherwise difficult to synthesize.[9][10]
Causality Behind the Protocol: The reaction relies on a catalytic cycle involving a palladium(0) complex. Key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide C-X bond.
-
Amine Coordination & Deprotonation: The aminopyridine coordinates to the palladium(II) complex, and a base deprotonates the amino group to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium species and facilitating the reductive elimination step. Xantphos is a common choice for these types of couplings.[9]
Protocol 2.3: Buchwald-Hartwig N-Arylation
This protocol is based on general conditions for the amination of aryl halides.[9][10]
Materials and Reagents:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Xantphos (10 mol%)
-
Caesium carbonate (Cs₂CO₃) (1.5 equiv) or Sodium tert-butoxide (NaOt-Bu)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk tube or sealed tube, add the aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add this compound followed by the anhydrous, degassed solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl product.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Diazotization: Conversion to a Diazonium Salt
Diazotization transforms the primary amino group into a diazonium salt, an exceptionally versatile intermediate.[11] For 2-aminopyridines, the resulting diazonium salts are often unstable and are typically generated and used in situ.[12] A common subsequent reaction is hydrolysis to the corresponding pyridin-2-ol derivative.
Causality Behind the Protocol: The reaction is performed in a cold, acidic aqueous solution. Sodium nitrite (NaNO₂) reacts with the strong acid (e.g., H₂SO₄ or HCl) to generate nitrous acid (HONO) in situ. The aminopyridine then reacts with the nitrosating agent to form the diazonium salt. Low temperatures (0-5 °C) are critical to minimize the decomposition of the unstable diazonium intermediate. Subsequent warming of the solution promotes the hydrolysis reaction, where water acts as a nucleophile to displace the diazo group (as N₂ gas), forming the hydroxyl compound.[12][13]
Protocol 2.4: Diazotization and In Situ Hydrolysis
This protocol is based on established procedures for the diazotization of aminopyridines.[13]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Deionized water
-
Ice-salt bath
Procedure:
-
Prepare a solution of this compound in dilute HCl or H₂SO₄ in a beaker or flask.
-
Cool the solution to 0-5 °C using an ice-salt bath with constant stirring.
-
Prepare a chilled aqueous solution of sodium nitrite.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained below 5 °C. Stir for 1 hour at this temperature.
-
After the initial stirring period, the reaction mixture containing the diazonium salt can be slowly warmed to room temperature and then gently heated (e.g., to 50-60 °C) to facilitate hydrolysis. Vigorous evolution of nitrogen gas will be observed.
-
Continue heating until gas evolution ceases.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude 6-Bromo-5-methylpyridin-2-ol can be purified by recrystallization.
Self-Validation: The successful conversion can be confirmed by the disappearance of the -NH₂ signals in the ¹H NMR spectrum and the appearance of a broad -OH signal. IR spectroscopy will also show a characteristic O-H stretch.
Conclusion
The 2-amino group of this compound is a robust and versatile handle for synthetic diversification. The protocols detailed in this application note for N-acylation, N-sulfonylation, N-arylation, and diazotization represent a core set of tools for medicinal chemists and researchers. By applying these methods, scientists can efficiently generate libraries of novel compounds built upon the valuable 2-aminopyridine scaffold, accelerating the discovery of new therapeutic agents and other high-value chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 89466-17-1 | PDA46617 [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazotisation [organic-chemistry.org]
- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. oaji.net [oaji.net]
scale-up synthesis of 6-Bromo-5-methylpyridin-2-amine
An Application Guide for the Scale-Up Synthesis of 6-Bromo-5-methylpyridin-2-amine
Abstract
This comprehensive application note provides a detailed, field-proven guide for the (CAS No. 89466-17-1), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, process optimization strategies, and critical safety protocols essential for transitioning from laboratory-scale experiments to robust, large-scale production. We present a self-validating protocol that emphasizes in-process controls (IPCs) and thorough analytical characterization to ensure consistent quality and high yields. This guide is tailored for researchers, process chemists, and drug development professionals tasked with the efficient and safe manufacturing of this key building block.
Introduction: Strategic Importance and Synthesis Overview
This compound is a versatile heterocyclic building block. The presence of the amino group, the methyl group, and a strategically placed bromine atom offers multiple reaction sites for constructing complex molecular architectures.[3] The bromine atom, in particular, serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental to modern drug discovery.[3][4]
The synthesis of this compound involves the regioselective bromination of the commercially available starting material, 2-Amino-5-methylpyridine. The core of this process is an electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient, but the potent electron-donating amino group at the C2 position strongly activates the ring towards electrophilic attack, primarily at the ortho and para positions.[5] In this substrate, the C6 position is ortho to the amino group, making it the most favorable site for bromination, leading to the desired product.
This guide focuses on a scalable process utilizing N-Bromosuccinimide (NBS) as the brominating agent, which offers significant safety and handling advantages over liquid bromine, especially in a production environment.[6][7]
Materials and Reagents
Proper sourcing and characterization of raw materials are foundational to a successful and reproducible scale-up campaign.
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Key Specifications | Vendor Example |
| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 | Purity ≥ 98%, White to off-white solid[8] | Sigma-Aldrich, TCI |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Purity ≥ 99%, Stable solid | Sigma-Aldrich, Acros |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, Purity ≥ 99.8% | MilliporeSigma |
| Deionized Water | 7732-18-5 | 18.02 | USP Grade or equivalent | - |
| Acetonitrile | 75-05-8 | 41.05 | HPLC Grade or equivalent | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent Grade | VWR |
The Causality Behind Experimental Choices: A Strategic Analysis
Choice of Brominating Agent: NBS vs. Elemental Bromine
While elemental bromine (Br₂) can effect the desired transformation, its use at scale is fraught with challenges.[9] It is a highly corrosive, toxic, and volatile liquid, requiring specialized handling equipment and extensive safety protocols.[10][11] Furthermore, reactions with Br₂ can be less selective, often leading to the formation of di-brominated and other isomeric impurities that complicate purification.[6]
N-Bromosuccinimide (NBS) is the preferred reagent for scale-up for several key reasons:
-
Safety and Handling: As a crystalline solid, NBS is significantly easier and safer to handle, weigh, and charge into a reactor compared to liquid bromine.[7]
-
Selectivity: NBS often provides higher regioselectivity, minimizing the formation of undesirable by-products. This is crucial for scale-up, as it simplifies purification and maximizes the yield of the target compound.[6][12]
-
Controlled Reaction: The reaction with NBS is typically less vigorous and easier to control thermally than reactions with elemental bromine.
Solvent Selection: The Role of DMF
N,N-Dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve both the starting aminopyridine and the NBS reagent, ensuring a homogeneous reaction mixture.[7] Its high boiling point allows for a broad operational temperature range, although this reaction is run at a controlled low temperature to maintain selectivity.
Temperature Control: The Key to Selectivity and Safety
Electrophilic bromination is an exothermic process. Maintaining a low reaction temperature (0–10°C) is critical for several reasons:
-
Preventing Side Reactions: Lower temperatures suppress the rates of competing side reactions, such as di-bromination, thereby increasing the selectivity for the desired mono-brominated product.[13]
-
Thermal Safety: Strict temperature control prevents thermal runaways, a major hazard in scale-up chemistry. The heat generated by the reaction must be efficiently removed by the reactor's cooling system.
Scale-Up Synthesis Workflow
The following diagram outlines the comprehensive workflow for the production of this compound, from initial setup to final product release.
Caption: End-to-end workflow for the .
Detailed Experimental Protocol (1 kg Scale)
Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a facility equipped with appropriate engineering controls (fume hood, reactor with cooling) and with necessary personal protective equipment (PPE) available.[10][14]
Reactor Setup and Charging
-
Inerting: Ensure a 20 L glass-lined reactor is clean, dry, and rendered inert by purging with nitrogen gas. Maintain a slight positive nitrogen pressure throughout the process.
-
Solvent Charge: Charge the reactor with 5.0 L of anhydrous N,N-Dimethylformamide (DMF).
-
Starting Material Charge: Charge 1.00 kg (9.25 mol, 1.0 eq) of 2-Amino-5-methylpyridine to the reactor. Stir at a moderate speed until all solids are completely dissolved.
-
Cooling: Begin cooling the reactor jacket to bring the internal temperature of the solution to 0–5°C.
Bromination
-
NBS Solution: In a separate, dry vessel under a nitrogen atmosphere, dissolve 1.65 kg (9.27 mol, 1.002 eq) of N-Bromosuccinimide (NBS) in 3.0 L of anhydrous DMF. Gentle stirring may be required. Note: Prepare this solution just prior to use.
-
Controlled Addition: Add the NBS solution to the reactor dropwise via an addition funnel or pump over a period of 2–3 hours. Crucially, maintain the internal reaction temperature at 0–10°C throughout the entire addition. A significant exotherm will be observed; the addition rate must be controlled to prevent the temperature from exceeding 10°C.
-
Reaction Monitoring (IPC): After the addition is complete, allow the mixture to stir at 5–10°C. Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours after the addition is finished.[13]
-
TLC System: 3:1 Hexanes/Ethyl Acetate. The product will have a lower Rf than the starting material.
-
HPLC System: C18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at 254 nm.[15]
-
Work-up and Product Isolation
-
Precipitation: In a separate vessel large enough to accommodate the entire reaction volume plus quench water (e.g., 50 L), charge 30 L of cold (0–10°C) deionized water.
-
Quench: Once the reaction is deemed complete by IPC, slowly transfer the reaction mixture into the stirred cold water. This will cause the crude product to precipitate as a solid.[7][13]
-
Aging: Stir the resulting slurry for 1 hour at 10–15°C to ensure complete precipitation.
-
Filtration: Collect the precipitated solid by filtration using a Buchner funnel or a filter press.
-
Washing:
-
Drying: Dry the product in a vacuum oven at 45–50°C until a constant weight is achieved. The expected yield is approximately 1.5 kg (87%).
Process Safety Considerations
A robust process safety assessment is non-negotiable for scale-up.
-
Exotherm Management: The bromination step is exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat load. Perform a reaction calorimetry study during development to quantify the heat of reaction.
-
Off-Gas Management: The reaction may generate gaseous by-products. Reactor off-gases should be vented through a scrubber containing a sodium thiosulfate or sodium bisulfite solution to neutralize any potential bromine or HBr vapors.[14]
-
Material Handling:
-
NBS is a strong oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.[7]
-
DMF is a reproductive toxin. Use in a well-ventilated area and avoid direct contact.
-
Always wear appropriate PPE, including safety glasses with side shields, a face shield, nitrile gloves, and a lab coat.[10]
-
-
Spill Response: Keep a spill kit readily available. For bromine-containing compounds, have a container of 1 M sodium thiosulfate solution on hand for immediate neutralization of spills.[10]
Analytical Characterization for Quality Control
The final product must be rigorously tested to ensure it meets the required specifications for use in subsequent GMP (Good Manufacturing Practice) steps.
| Test | Method | Specification |
| Appearance | Visual | Off-white to light brown solid |
| Identity | ¹H NMR | Conforms to the structure |
| Purity | HPLC | ≥ 98.5% (AUC) |
| Melting Point | Capillary MP Apparatus | 80–84°C (Literature: ~80-82°C[12]) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | DMF ≤ 880 ppm, Acetonitrile ≤ 410 ppm |
Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.0 Hz, 1H), 6.55 (d, J=8.0 Hz, 1H), 6.20 (s, 2H, NH₂), 2.15 (s, 3H, CH₃).
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient NBS; Low Temperature | Check the purity/assay of NBS. If confirmed, add a small additional charge (e.g., 0.02 eq) of NBS. Allow the reaction to stir for a longer period. |
| High levels of di-brominated impurity | Poor temperature control; Over-charging of NBS | Ensure the addition rate is slow enough to maintain T < 10°C. Verify the stoichiometry of NBS. The impurity may be removed by an acetonitrile wash/reslurry. |
| Product fails to precipitate | Insufficient water used for quench; High DMF content | Add more cold water to the quench vessel. Ensure adequate stirring to promote precipitation. |
| Product is highly colored | Impurities in starting material; Reaction temperature too high | Purify the crude product by reslurrying in a minimal amount of cold acetonitrile. Ensure the starting material meets its specification. |
References
- 1. This compound | 89466-17-1 | PDA46617 [biosynth.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 11. icl-group-sustainability.com [icl-group-sustainability.com]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
purification of 6-Bromo-5-methylpyridin-2-amine reaction products by column chromatography
An Application Note and Protocol for the Purification of 6-Bromo-5-methylpyridin-2-amine Reaction Products by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the causality behind experimental choices, from preliminary Thin-Layer Chromatography (TLC) for methods development to the execution of a gradient elution strategy. The protocol is designed to be a self-validating system, incorporating in-process controls to ensure a high-purity final product.
Introduction and Scientific Principle
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Synthetic routes often yield a crude product containing unreacted starting materials, reagents, and by-products. Column chromatography is a powerful and widely used technique for the separation and purification of such mixtures on a preparative scale.[3]
The underlying principle of this separation relies on the differential partitioning of the components of the mixture between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent).[3] Silica gel is a polar adsorbent. Therefore, more polar compounds in the mixture will have a stronger affinity for the stationary phase and will move down the column more slowly. Non-polar compounds will be eluted more quickly.[3] By systematically increasing the polarity of the mobile phase—a technique known as gradient elution—we can sequentially elute compounds based on their polarity, thereby isolating the target molecule, this compound.
The primary amino group and the nitrogen atom in the pyridine ring make this compound a moderately polar compound. This protocol is optimized to separate it from potentially less polar impurities (e.g., starting materials from a bromination reaction) and more polar impurities (e.g., over-brominated or oxidized by-products).
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | PubChem[4] |
| Molecular Weight | 187.04 g/mol | PubChem[4] |
| Appearance | Solid (likely off-white to light brown powder in crude form) | Inferred from similar compounds[5] |
| Polarity | Moderately polar due to the amino group and pyridine nitrogen. XLogP3-AA: 1.9. | PubChem[4] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | ECHA[4][6] |
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[7][8] TLC provides a rapid and inexpensive preview of the separation, allowing for the selection of an appropriate solvent system. The goal is to find a mobile phase composition that results in a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf range typically ensures good separation on the column without requiring excessively long elution times.[3][8]
Protocol: TLC Analysis
-
Preparation: Dissolve a small sample of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto a silica gel TLC plate, keeping the spot small and concentrated.
-
Eluent Systems: Prepare developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). Good starting points for a moderately polar compound like an aminopyridine are:
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
-
Development: Place the spotted TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). The product, being an aromatic pyridine, should be UV active. Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value in the target range (0.25-0.35), and is well-separated from major impurities.
Detailed Protocol: Preparative Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude product. The quantities should be scaled accordingly for different amounts.
Materials and Reagents
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Solvents:
-
Hexane or Petroleum Ether (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
-
Apparatus:
-
Glass chromatography column (2-3 cm diameter)
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes or flasks
-
Cotton or glass wool
-
Sand (washed)
-
Rotary evaporator
-
Step 1: Column Packing (Slurry Method)
The slurry method is superior for achieving a homogenous, air-free packed bed, which is crucial for high-resolution separation.[9]
-
Preparation: Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin (0.5 cm) layer of sand.
-
Slurry Creation: In a beaker, measure ~40-50 g of silica gel (a 40:1 to 50:1 ratio of silica to crude product is recommended for good separation).[3] Add the initial, low-polarity mobile phase determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate) to create a pourable slurry.
-
Packing: With the stopcock open and a flask underneath to collect the solvent, rapidly pour the slurry into the column. Use a funnel to aid the process.
-
Settling: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Continuously add solvent to the top to prevent the silica bed from running dry.
-
Equilibration: Once the silica has settled, drain the excess solvent until the liquid level is just at the top of the silica bed. Add a final 0.5 cm layer of sand to the top to protect the silica surface.[9] Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
Step 2: Sample Loading (Dry Loading)
For compounds with moderate to poor solubility in the initial eluent, dry loading is the preferred method to ensure a narrow starting band and optimal separation.[9][10]
-
Adsorption: Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Silica Addition: Add 2-3 g of silica gel to this solution.
-
Evaporation: Thoroughly mix and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product pre-adsorbed onto silica.
-
Loading: Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.
Step 3: Elution and Fraction Collection
A gradient elution strategy, where the solvent polarity is gradually increased, is highly effective for separating complex mixtures.[3]
-
Initial Elution: Carefully add the initial low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to the column. Open the stopcock and begin collecting fractions (e.g., 15-20 mL per fraction).
-
Gradient Increase: Systematically increase the polarity of the mobile phase. A typical gradient might look like this:
-
200 mL of 95:5 Hexane:EtOAc
-
200 mL of 90:10 Hexane:EtOAc
-
300 mL of 80:20 Hexane:EtOAc
-
300 mL of 70:30 Hexane:EtOAc
-
-
Monitoring: After collecting every few fractions, perform TLC analysis on them to track the elution of the product and impurities. Spot the crude mixture as a reference.
-
Identification: The less polar impurities will elute first, followed by the target compound, this compound. More polar impurities will elute last or remain on the column.
Step 4: Product Isolation and Analysis
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.
-
Characterization: Determine the yield and confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.
Data Summary and Workflow Visualization
Typical Purification Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent suitable for a wide range of organic compounds.[3] |
| Silica:Crude Ratio | 40:1 to 50:1 (w/w) | Ensures sufficient surface area for effective separation without overloading. |
| Column Packing | Slurry Packing | Minimizes air bubbles and channeling, leading to better resolution.[9] |
| Sample Loading | Dry Loading | Provides a narrow application band, improving separation efficiency.[10] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the sequential elution of compounds with varying polarities.[11][12] |
| Target Rf (TLC) | ~0.25 - 0.35 | Optimal range for effective separation on a column.[8] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Column overloading.- Eluent polarity is too high initially.- Poorly packed column (channeling). | - Reduce the amount of crude material.- Start with a less polar solvent system.- Re-pack the column carefully using the slurry method. |
| Compound Streaking (Tailing) on TLC/Column | - The compound is too polar for the eluent.- Interaction with acidic silica sites (common for amines). | - Increase the polarity of the mobile phase.- Add a small amount of triethylamine (0.1-1%) or a few drops of ammonia to the mobile phase to neutralize acidic sites on the silica gel.[10][11] |
| Product Not Eluting | - The mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (Ethyl Acetate). If necessary, a small amount of methanol (1-5%) can be added to the eluent.[11][12] |
| Product Elutes Too Quickly (with non-polar impurities) | - The mobile phase is too polar. | - Start with a much less polar solvent system (e.g., 98:2 Hexane:EtOAc or pure Hexane). |
| Compound Degradation on Column | - The compound is unstable on acidic silica gel. | - Deactivate the silica with a base as described for streaking.[10]- Alternatively, use a different stationary phase like neutral alumina.[10] |
References
- 1. 89466-17-1|this compound|BLD Pharm [bldpharm.com]
- 2. 6-BroMo-5-Methyl-2-pyridinaMine | 89466-17-1 [amp.chemicalbook.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indiamart.com [indiamart.com]
- 6. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
common by-products in 6-Bromo-5-methylpyridin-2-amine reactions and their removal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Bromo-5-methylpyridin-2-amine. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during reactions with this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a debrominated by-product in my Suzuki coupling reaction. What's causing this and how can I prevent it?
A1: The formation of 5-methylpyridin-2-amine, the debrominated by-product, is a common issue in palladium-catalyzed cross-coupling reactions. This side reaction, often called hydrodehalogenation or protodebromination, can arise from several mechanistic pathways.
-
Causality — Why it Happens:
-
β-Hydride Elimination: If there are any sources of β-hydrides in the reaction (for example, from certain alkyl-boron reagents or even some solvents/additives at high temperatures), a palladium-hydride species can form. This species can then react with your starting material, leading to the replacement of bromine with hydrogen.[1]
-
Reductive Cleavage: Trace amounts of water or other proton sources can react with the palladium catalyst in its low oxidation state, generating palladium hydride species that lead to debromination.
-
Catalyst Decomposition: Inefficient ligands or high temperatures can lead to the formation of palladium black, which can have different catalytic activities, sometimes favoring reductive pathways.
-
-
Troubleshooting & Prevention:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands form stable complexes with palladium, promoting the desired reductive elimination step of the cross-coupling cycle over side reactions.[2][3]
-
Base Selection: Use a non-nucleophilic, anhydrous base. While bases like NaOH or K₂CO₃ are common, they can contain water. Consider using Cs₂CO₃ or K₃PO₄ that has been flame-dried or purchased in an anhydrous form.
-
Solvent Purity: Ensure your solvents are rigorously dried and degassed. Oxygen can oxidize the Pd(0) catalyst, leading to side reactions, including homocoupling.[4][5]
-
Reaction Temperature: Run the reaction at the lowest effective temperature. Overheating can accelerate catalyst decomposition and side reactions.
-
Q2: My reaction mixture is turning dark, and I'm isolating a high molecular weight, insoluble material along with my product. What is it?
A2: This is highly indicative of homocoupling (also known as dimerization) of your starting material or the boronic acid coupling partner. In the context of a Suzuki reaction with this compound, you could be forming either a bipyridine from the starting material or a biaryl from the boronic acid.
-
Causality — Why it Happens:
-
Oxygen Contamination: The presence of oxygen is a primary cause of homocoupling.[4][5] Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, leading to a diaryl-palladium complex which reductively eliminates to form the homocoupled product.[4]
-
Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) catalyst is slow, the competing reaction of the catalyst with two molecules of the organoboron reagent becomes more likely.[6][7]
-
-
Troubleshooting & Prevention:
-
Rigorous Degassing: This is critical. Before adding the palladium catalyst, thoroughly degas your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles for more sensitive reactions.
-
Catalyst Pre-activation: Using a pre-formed, active Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active species can sometimes minimize side reactions that occur during the initial catalyst activation phase.
-
Order of Addition: Add the palladium catalyst last, after all other reagents are mixed and the system is fully inert.
-
Troubleshooting Guide: Common By-products and Removal Strategies
This section provides a systematic approach to identifying and removing common impurities encountered in palladium-catalyzed reactions (e.g., Suzuki and Buchwald-Hartwig) involving this compound.
| By-product Identity | Common Cause(s) | Identification (TLC/LC-MS) | Recommended Removal Strategy |
| 5-methylpyridin-2-amine (Debrominated) | Palladium-hydride formation, proton sources (H₂O), high temperature. | More polar than starting material. Lower mass in MS. | Acid-Base Extraction: The basic amino group allows for selective extraction. See Protocol 1. |
| Homocoupled Products (e.g., Bipyridines) | Oxygen in the reaction, slow oxidative addition, catalyst issues. | Significantly less polar than the desired product. Higher mass in MS. | Column Chromatography: Typically straightforward to separate due to the large polarity difference. |
| 6-Hydroxy-5-methylpyridin-2-amine (Hydrolysis) | Presence of water, especially with strong bases (e.g., NaOH) at elevated temperatures. | Highly polar, may streak on TLC. Mass increase of 17 amu (OH vs. H). | Column Chromatography: Use a polar solvent system (e.g., DCM/MeOH or EtOAc/MeOH). |
| Unreacted Starting Material | Incomplete reaction, poor catalyst activity, insufficient heating. | Less polar than the desired product (in most cross-couplings). | Column Chromatography or Recrystallization if the product is a solid with a suitable solvent system. |
| Residual Palladium Catalyst | Homogeneous catalyst remains in solution post-reaction. | Often visible as a black/grey solid (Pd black) or colors the solution. | Filtration & Scavenging: See Protocol 2. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for separating the desired basic amine product from neutral by-products like homocoupled dimers.
-
Rationale: The basic nitrogen of the pyridine and the amino group in the product (and debrominated by-product) can be protonated to form a water-soluble salt. Neutral organic impurities, such as homocoupled biaryls, will remain in the organic phase.
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
Technical Support Center: Strategies to Prevent Debromination of 6-Bromo-5-methylpyridin-2-amine
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-Bromo-5-methylpyridin-2-amine as a synthetic intermediate. As a Senior Application Scientist, I will provide in-depth, field-proven insights into a common challenge encountered with this substrate: undesired debromination during chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 5-methylpyridin-2-amine as a byproduct in my cross-coupling reaction. What is causing this debromination?
A1: The formation of 5-methylpyridin-2-amine is a result of a common side reaction known as hydrodehalogenation or, in this case, debromination. This issue is particularly prevalent with electron-rich heteroaryl halides like this compound, where the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups activate the pyridine ring.
The primary mechanistic culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through several pathways:
-
Reaction with Trace Water or Hydroxide: Interaction of the palladium catalyst with water or hydroxide ions (from the base).
-
β-Hydride Elimination: From reagents or solvents that contain β-hydrogens (e.g., certain alcohols or alkoxides).
-
Decomposition of Reagents: Decomposition of the phosphine ligand or other reaction components can sometimes generate hydride sources.
Once formed, the Pd-H species can participate in a competing catalytic cycle that reductively cleaves the C-Br bond, replacing it with a C-H bond, thus yielding the undesired byproduct. The electron-rich nature of your substrate can make it more susceptible to this side reaction.
Caption: Desired cross-coupling cycle vs. the competing debromination pathway.
Q2: How does my choice of palladium catalyst and phosphine ligand impact the extent of debromination?
A2: The catalyst system—the combination of the palladium precursor and the phosphine ligand—is the most critical factor in controlling debromination. The ligand's properties dictate the stability and reactivity of the palladium center.
-
Expertise & Experience: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates like this. They can lead to slower reductive elimination, giving the competing debromination pathway more time to occur. The key is to select a ligand that accelerates the desired C-C or C-N bond formation so that it significantly outpaces the C-Br cleavage.
-
Authoritative Grounding: Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands) or bidentate phosphine ligands with a large bite angle (e.g., Xantphos) are highly effective.[1][2][3] These ligands promote rapid oxidative addition and, crucially, accelerate the final reductive elimination step to form the desired product.[3] This increased rate of the productive cycle minimizes the lifetime of catalytic intermediates that could be intercepted by hydride sources.
| Ligand Type | Key Characteristics | Recommended Ligands | Impact on Debromination |
| Simple Monodentate | Small cone angle, less electron-rich. | PPh₃, P(o-tol)₃ | Often leads to slow reductive elimination, increasing the risk of debromination. |
| Bulky Monodentate | Large cone angle, electron-rich. | SPhos, XPhos, RuPhos | Accelerates reductive elimination, significantly suppressing debromination.[4] |
| Bidentate (Large Bite Angle) | Chelate to the metal center, enforcing specific geometries. | Xantphos, dppf | Can stabilize the catalyst and promote the desired reaction pathway.[5] |
| Nickel-Specific | Incorporates a hydroxyl group to aid catalysis. | ProPhos | Effective in nickel-catalyzed couplings, offering an alternative to palladium.[6] |
Q3: My reaction is sluggish, but increasing the temperature leads to more debromination. How can I optimize the conditions?
A3: This is a classic optimization dilemma. Higher temperatures increase the rate of all reactions, including the undesired debromination. The goal is to find a set of conditions that selectively accelerates the desired coupling reaction.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination.
Step-by-Step Optimization:
-
Optimize the Ligand First: Before adjusting temperature, ensure you are using an optimal ligand as discussed in Q2. This often provides the most significant improvement.
-
Lower the Temperature: Once a suitable ligand is in place, try running the reaction at a lower temperature (e.g., 80-90 °C). The desired reaction should still proceed efficiently, while the higher-activation-energy side reactions may be suppressed.
-
Screen Bases: The choice of base is crucial. While a strong base like K₃PO₄ is often required, it can sometimes promote side reactions. Consider screening slightly weaker or more soluble bases like K₂CO₃ or Cs₂CO₃.[7]
-
Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents. Water is a potential hydride source. Using anhydrous solvents and running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is essential.
Q4: Should I protect the 2-amino group before running my coupling reaction?
A4: Protection of the primary amine is a valid strategy that can significantly mitigate debromination and other side reactions.
-
Causality: The free amino group has two potential negative effects. First, its lone pair can coordinate to the palladium center, acting as a catalyst poison and slowing the reaction.[4] Second, its strong electron-donating nature activates the ring, making it more prone to side reactions. Converting the amine to an amide (e.g., an acetamide) reduces both its coordinating ability and its electron-donating strength. This often results in cleaner and more predictable reactions.[8]
-
Trade-Offs: The main disadvantage is the addition of two steps to your synthetic sequence: protection and subsequent deprotection. You must evaluate if the improvement in yield and purity of the coupling step justifies the extra effort. For complex, multi-step syntheses, this is often a worthwhile trade-off.
A study involving the related 5-bromo-2-methylpyridin-3-amine demonstrated successful Suzuki coupling on the N-acetylated derivative to produce various pyridine derivatives in moderate to good yields.[8][9]
Experimental Protocol: N-Acetylation
-
Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in acetonitrile (10 mL per gram of starting material).
-
Reagent Addition: Add acetic anhydride (1.1 eq) to the solution.
-
Catalysis: Add a few drops of concentrated sulfuric acid and stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Cool the reaction mixture to room temperature and carefully add water dropwise to precipitate the N-(6-Bromo-5-methylpyridin-2-yl)acetamide product. Stir for 1 hour, then collect the solid by filtration, wash with water, and dry.[8]
Q5: How can I reliably detect and quantify the amount of debromination?
A5: Accurate monitoring is key to successful optimization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[10][11][12][13]
-
Self-Validating System: A robust LC-MS method allows you to track the consumption of your starting material, the formation of your desired product, and the formation of the debrominated byproduct in a single run.
-
Method Setup: Use a C18 reverse-phase column with a gradient elution, typically using water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) as the mobile phases.
-
Detection:
-
Mass Spectrometry (MS): This is definitive. You can monitor the specific mass-to-charge ratios (m/z) for all three key components.
-
Starting Material (C₆H₇BrN₂): ~186/188 [M+H]⁺ (characteristic bromine isotope pattern)
-
Debrominated Byproduct (C₆H₈N₂): ~109 [M+H]⁺
-
Desired Product: Varies based on the coupling partner.
-
-
UV Detector: A UV detector (e.g., at 254 nm) can be used for quantification by integrating the peak areas, assuming you have reference standards or can make reasonable assumptions about response factors.
-
-
Quantification: By comparing the peak area of the debrominated byproduct to the sum of the areas of all products, you can calculate a percentage of debromination and track how your process changes affect it.
Optimized Protocols for Cross-Coupling Reactions
The following protocols are designed as robust starting points to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a bulky phosphine ligand and a phosphate base, a combination known to be effective for heteroaryl halides.[14][15][16]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2-3 eq) to a dry Schlenk flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.6 mol%).
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.[4][14]
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-18 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This reaction requires a carefully selected ligand and a strong, non-nucleophilic base to facilitate C-N bond formation.[5][17][18][19]
-
Reaction Setup: To a dry Schlenk flask under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.2-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).
-
Reaction: Seal the flask and heat to 80-110 °C, stirring vigorously until the starting material is consumed as judged by LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- 1. cfmot.de [cfmot.de]
- 2. gessnergroup.com [gessnergroup.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. who.int [who.int]
- 13. rroij.com [rroij.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Substituted Pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with substituted pyridine substrates. The incorporation of pyridine moieties is crucial in medicinal chemistry and materials science, yet these reactions are notoriously challenging. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Core Challenges: Why Are Pyridines So Troublesome?
Before diving into specific problems, it's essential to understand the fundamental challenges posed by pyridine substrates in Suzuki couplings:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can stabilize catalytic intermediates to the point of inactivity or lead to the formation of stable, off-cycle dimeric species, effectively poisoning the catalyst.[1][2][3][4][5]
-
Substrate Instability (Protodeboronation): 2-Pyridylboronic acids are particularly unstable and highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), resulting in the formation of unsubstituted pyridine and boric acid.[1][6][7][8] This side reaction consumes the nucleophilic partner and drastically reduces yield.
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, pyridylboronic acids often exhibit slow rates of transmetalation, a critical step in the catalytic cycle.[1][6]
-
Electronic Effects: The electronic nature of substituents on the pyridine ring significantly impacts the reactivity of both the halide and the boronic acid/ester partner, requiring careful tuning of reaction conditions.[9][10]
Troubleshooting Workflow: A Systematic Approach
When a reaction fails, a systematic approach is more effective than random screening. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Low or No Yield
Q1: My Suzuki coupling with an amino-substituted chloropyridine is failing. What are the most likely causes?
A1: This is a classic challenging substrate. The failure likely stems from a combination of two factors: catalyst inhibition and poor oxidative addition.
-
Catalyst Inhibition: Both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst deactivation.[2] Highly basic aminopyridines are particularly problematic.[11]
-
Poor Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides.[12][13] The presence of an electron-donating amino group further deactivates the C-Cl bond towards oxidative addition, which is the first and often rate-limiting step of the catalytic cycle.
Troubleshooting Steps:
-
Switch to a Specialized Ligand: Standard ligands like PPh₃ are often ineffective. You need a bulky, electron-rich dialkylbiarylphosphine ligand. These ligands promote the crucial oxidative addition step and their steric bulk can disfavor the binding of the pyridine nitrogen.[11][14]
-
Use a More Active Precatalyst: Instead of Pd(PPh₃)₄ or PdCl₂(dppf), consider using a pre-formed palladium(II) precatalyst with a Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos).[2][7]
-
Increase Temperature: Chloropyridines often require higher reaction temperatures (e.g., 90-110 °C) to facilitate oxidative addition.[1][15]
Table 1: Recommended Catalyst Systems for Challenging Pyridines
| Substrate Type | Recommended Ligand(s) | Palladium Source | Key Considerations |
| Electron-Rich Pyridines (e.g., amino-, alkoxy-) | SPhos, RuPhos, XPhos | Pd₂(dba)₃, Pd(OAc)₂ | These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[11] |
| 2-Substituted Pyridines | Buchwald Ligands, cataCXium® A | Pd₂(dba)₃ | Prone to catalyst inhibition; bulky ligands are essential.[6][16] |
| Electron-Deficient Pyridines | dppf, P(t-Bu)₃ | PdCl₂(dppf), Pd(OAc)₂ | Oxidative addition is faster; transmetalation can be the slow step. |
| Sterically Hindered Pyridines | tBuXPhos, BrettPhos | Pd G3/G4 Precatalysts | Increased steric bulk on the ligand can overcome hindrance around the coupling site. |
Q2: I suspect my 2-pyridylboronic acid is decomposing. How can I confirm this and what is the solution?
A2: Your suspicion is very likely correct. 2-Pyridylboronic acids are notoriously unstable and readily undergo protodeboronation, especially in the presence of water and base.[1][6][7]
Confirmation: Monitor a small aliquot of your reaction mixture by LC-MS or ¹H NMR over a short period (e.g., 30 minutes). You will likely see the mass or signal corresponding to your boronic acid decrease, with a corresponding increase in the signal for unsubstituted pyridine, without significant product formation.
Solutions:
-
Use a More Stable Boron Reagent: This is the most robust solution. Switch from the boronic acid to a more stable derivative.
-
Pinacol Esters: Generally more stable than the corresponding acids.
-
MIDA Boronates: These are highly stable, air-tolerant solids that undergo slow release of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[2][8][17]
-
Triolborates or N,N-diethanolamine esters: These have also been developed to enhance stability and reactivity.[6][16][18]
-
-
Modify Reaction Conditions: If you must use the boronic acid:
-
Work under strictly anhydrous conditions. Use dry solvents and bases. However, note that some "anhydrous" conditions with bases like K₃PO₄ may still require a trace of water to be effective.[19]
-
Use a non-aqueous base. Consider bases like CsF or Cs₂CO₃ in a solvent like isopropanol (i-PrOH) or dioxane.[16] Aqueous base solutions should be avoided.[16]
-
Q3: My reaction isn't working, and I think the pyridine is killing my catalyst. How can I mitigate catalyst inhibition?
A3: Catalyst inhibition by the pyridine nitrogen is a primary failure mode.[1][2] The Pd-N bond can be strong, preventing the catalyst from participating in the desired cycle.
Mitigation Strategies:
-
Ligand Choice is Critical: As mentioned in Q1, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[2][11] The steric hindrance from the ligand makes it more difficult for the pyridine nitrogen to coordinate to the palladium center.
-
Use a 2-Halopyridine Substrate: If your synthesis allows, having a halogen (like chlorine) at the 2-position of the pyridine boronic acid can help. The electron-withdrawing nature of the halogen reduces the Lewis basicity of the pyridine nitrogen, weakening its coordination to the rhodium or palladium catalyst.[10][20]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, even if some of it is inhibited.[2]
-
Lewis Acid Additive: In some cases, adding a Lewis acid like B(OMe)₃ can coordinate to the pyridine nitrogen, "protecting" it from the palladium catalyst and restoring activity.[5]
Caption: Suzuki catalytic cycle with the potential pyridine inhibition pathway.
Category 2: Common Side Reactions
Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can it be prevented?
A4: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically caused by the presence of oxygen, which can promote an alternative catalytic cycle.
Prevention:
-
Thorough Degassing: This is the most critical step. Ensure your solvent and reaction vessel are rigorously degassed. Bubbling an inert gas (N₂ or Argon) through the solvent for 20-30 minutes is effective for many applications.[7] For maximum rigor, use the freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
-
Use High-Purity Reagents: Ensure your palladium catalyst has not been exposed to air for extended periods.
Q5: My starting aryl halide is being consumed, but instead of the coupled product, I'm getting the dehalogenated arene. Why?
A5: This side reaction is dehalogenation (Ar-X → Ar-H). It can be caused by several factors:
-
Hydride Sources: Some solvents, particularly alcohols, can act as hydride sources under certain conditions.[2]
-
Base-Promoted Decomposition: The base can sometimes facilitate a pathway that leads to the reduction of the aryl halide.
-
Protodeboronation followed by coupling: In some cases, the boronic acid can be a source of H+.
Minimization Strategies:
-
Optimize Reaction Time: Monitor your reaction closely. If the desired product forms quickly, stopping the reaction promptly can prevent it from proceeding to the dehalogenated product.[2]
-
Screen Solvents: If you suspect the solvent is the issue, switch to a non-protic solvent like dioxane, toluene, or DMF.[16][21]
-
Re-evaluate the Base: The choice of base can influence this pathway. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to see if the side reaction is suppressed.
General Experimental Protocol
This protocol is a general starting point and should be optimized for specific substrates.[1][16]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Pyridine Boronic Acid Ester (e.g., pinacol ester) (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃) (1-2 mol% Pd)
-
Phosphine Ligand (e.g., SPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄, ground to a fine powder) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, pyridine boronic ester, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Navigating the Purification of 6-Bromo-5-methylpyridin-2-amine Derivatives
Welcome to the dedicated technical support center for resolving challenges in the purification of 6-Bromo-5-methylpyridin-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter obstacles in obtaining these valuable intermediates in high purity. The inherent physicochemical properties of this scaffold—namely the basicity of the pyridine nitrogen and the primary amine, coupled with the presence of a halogen—present a unique set of purification challenges.
This resource is structured to provide immediate, actionable solutions through a series of frequently asked questions and in-depth troubleshooting guides. We will delve into the "why" behind each technique, ensuring a foundational understanding that empowers you to adapt and optimize these methods for your specific derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile is highly dependent on the synthetic route. However, common side-products include:
-
Unreacted Starting Materials: Such as the precursor 2-bromo-3-picoline in amination reactions.[1]
-
Over-brominated Species: If the synthesis involves a bromination step, di-brominated or other poly-halogenated pyridines can form, especially if the reaction temperature is not well-controlled.
-
Positional Isomers: Depending on the directing effects of the substituents, isomers of the desired product may be formed.
-
Hydrolysis Products: If the reaction conditions are not anhydrous, hydrolysis of starting materials or intermediates can occur.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) and reagents can contaminate the crude product.
Q2: My this compound derivative is a solid. Is recrystallization a viable purification method?
A2: Absolutely. Recrystallization is an excellent and scalable method for purifying solid derivatives, provided a suitable solvent system can be identified. The key is to find a solvent (or solvent pair) that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. A Chinese patent describing the synthesis of the parent compound suggests crystallization is a key part of the purification process after workup.[1]
Q3: Can I use acid-base extraction to purify my this compound derivative?
A3: Yes, this is often a highly effective initial purification step. The presence of the basic 2-amino and pyridine nitrogen moieties allows for the selective transfer of your compound into an aqueous acidic layer as a salt, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. This technique is particularly useful for removing non-basic organic impurities.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Challenge 1: Column Chromatography Issues - Peak Tailing and Poor Separation
Q: I'm trying to purify my this compound derivative using silica gel chromatography, but I'm observing significant peak tailing and co-elution with impurities. What's causing this and how can I fix it?
A: The primary cause of peak tailing for aminopyridine derivatives on silica gel is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in tailed peaks.
Troubleshooting Workflow:
References
Technical Support Center: A Guide to the Stability and Storage of 6-Bromo-5-methylpyridin-2-amine
Welcome to the technical support center for 6-Bromo-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth technical information and practical advice to ensure the stability and optimal performance of this compound in your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to troubleshoot and optimize your work.
Section 1: Compound Stability and Storage Conditions
Proper storage and handling of this compound are paramount to preserving its integrity and ensuring reproducible experimental outcomes. This section outlines the key factors influencing its stability and provides detailed recommendations for storage.
Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8 °C for long-term stability. | While stable at ambient temperature, elevated temperatures can accelerate potential degradation pathways. Refrigeration minimizes the risk of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This compound can be sensitive to oxygen and moisture. An inert atmosphere prevents oxidation and hydrolysis, which can introduce impurities.[1][2][3][4][5] |
| Light | Keep in a tightly sealed, opaque container. Protect from light. | Like many pyridine derivatives, this compound may be sensitive to light. Photodegradation can lead to the formation of colored impurities and loss of potency.[6][7][8][9] |
| Moisture | Store in a desiccated environment. The compound is potentially hygroscopic. | Aminopyridines can absorb moisture from the air, which can affect their physical properties and reactivity in certain reactions.[1] |
Visualizing the Storage Workflow
To ensure the longevity of your this compound, a systematic approach to handling and storage is crucial from the moment of receipt.
Caption: A streamlined workflow for receiving and storing this compound to maintain its quality.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the handling and use of this compound in experimental settings.
FAQs on Stability and Storage
Q1: My solid this compound has developed a slight discoloration. Is it still usable?
A1: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. This may be due to prolonged exposure to air, light, or moisture. While slight discoloration might not significantly impact the outcome of all reactions, it is advisable to assess the purity of the material using an appropriate analytical technique such as NMR or LC-MS before use. For sensitive applications, using a fresh, pure lot is recommended.
Q2: I do not have access to a glovebox. What are the best practices for handling this compound on the benchtop?
A2: If a glovebox is unavailable, it is crucial to minimize exposure to the atmosphere. Work quickly and efficiently. It is recommended to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Purge the headspace of the container with an inert gas like argon or nitrogen before resealing. For weighing, a balance in a low-humidity environment is ideal.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. The stability in solution is highly dependent on the solvent and the presence of any potential reactants. If short-term storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere in a sealed container, protected from light and at a low temperature. Always prepare fresh solutions for critical applications.
Troubleshooting Experimental Issues
Q4: I am experiencing low yields in my Suzuki-Miyaura coupling reaction using this compound. What are the potential causes related to the starting material?
A4: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors related to the starting material's integrity:
-
Degradation of the Starting Material: As an electron-rich bromopyridine, it can be a challenging substrate.[10][11] Ensure the compound has been properly stored to prevent degradation. Impurities can interfere with the catalytic cycle.
-
Inhibition of the Catalyst: The amino group on the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[10] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue.[10]
-
Protodebromination: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by trace moisture or impurities in the reaction mixture.[10] Ensuring anhydrous reaction conditions and using high-purity starting materials can help minimize this.
Q5: What are some common incompatible reagents with this compound?
A5: Avoid strong oxidizing agents, as they can react with the amine functionality and potentially the pyridine ring. Strong acids can protonate the amino group and the pyridine nitrogen, altering the compound's reactivity and solubility. It is also advisable to avoid strong bases in storage, although they are often used in reactions like the Suzuki coupling under controlled conditions. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[12][13][14][15][16]
Section 3: Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical application and handling of this compound, a detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a general guideline and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This procedure details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: A step-by-step workflow for performing a Suzuki-Miyaura coupling reaction with this compound.
By adhering to these guidelines for stability, storage, and handling, and by utilizing the troubleshooting advice provided, researchers can confidently and effectively employ this compound in their synthetic pathways, leading to more reliable and successful experimental outcomes.
References
- 1. ossila.com [ossila.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Appendix E: Incompatibility of Common Laboratory Chemicals [bohr.winthrop.edu]
- 13. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
effect of base and solvent on 6-Bromo-5-methylpyridin-2-amine reactivity
Welcome to the technical support center for 6-Bromo-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for cross-coupling reactions involving this versatile building block. Here, we will explore the critical role of base and solvent selection in modulating its reactivity, drawing upon established principles and field-proven insights to ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, coupled with the presence of both an amino and a bromo substituent, dictate its behavior. The 2-amino group, being a strong electron-donating group, increases the electron density of the pyridine ring, which can facilitate the oxidative addition of the C-Br bond to the palladium catalyst. However, the nitrogen of the 2-amino group and the pyridine ring nitrogen can also act as ligands for the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. This duality necessitates a careful selection of reaction parameters to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving low yields?
A1: Low yields in Suzuki-Miyaura couplings of 2-aminopyridines are a common issue. Several factors related to the base and solvent can be at play:
-
Inadequate Base Strength: The transmetalation step of the Suzuki-Miyaura catalytic cycle requires the activation of the organoboron reagent by a base.[1] For this compound, a moderately strong base is typically required. The pKa of the closely related 2-Amino-5-methylpyridine is approximately 7.22.[2] This indicates that the substrate itself is basic. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can lead to side reactions like protodeboronation of the boronic acid.
-
Catalyst Inhibition: The 2-amino group can coordinate to the palladium catalyst, hindering its activity.[3] The choice of solvent can influence this. Aprotic polar solvents may stabilize charged intermediates, but non-polar solvents might reduce the coordinating ability of the amino group.
-
Poor Solubility: The substrate, catalyst, or base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. A solvent system that ensures homogeneity is often crucial.
Q2: I am observing significant amounts of debrominated byproduct in my Buchwald-Hartwig amination. What is the cause and how can I prevent it?
A2: The formation of the debrominated byproduct (5-methylpyridin-2-amine) is a common side reaction known as hydrodehalogenation. This can be influenced by the choice of base and solvent:
-
Base-Promoted Reduction: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can, in some cases, promote β-hydride elimination from the palladium-amido complex, which can lead to the formation of the debrominated arene.[4]
-
Solvent as a Hydride Source: Some solvents, particularly alcohols or those with abstractable protons, can act as hydride sources, especially at elevated temperatures.
-
Troubleshooting: Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] Switching to a non-polar, aprotic solvent like toluene or dioxane can also minimize this side reaction.
Q3: Can I use an organic base for cross-coupling reactions with this substrate?
A3: Yes, organic bases can be used, but their effectiveness is highly dependent on the reaction type and solvent. For instance, in Buchwald-Hartwig aminations, a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been explored. However, computational and experimental studies suggest that in non-polar solvents, the barrier for deprotonation of the palladium-amine complex by DBU can be prohibitively high. In polar solvents, DBU might complex with the palladium center, creating a stable resting state and inhibiting catalysis.[6] For Sonogashira couplings, amine bases like triethylamine (Et₃N) are commonly used and act as both a base and a solvent.[7]
Q4: Is it necessary to protect the 2-amino group before performing a cross-coupling reaction?
A4: While historically, protection of the amino group (e.g., as an acetamide) was a common strategy to prevent catalyst inhibition, modern advancements in ligand design have made it frequently possible to couple unprotected 2-aminopyridines.[8][9] Ligands like RuPhos and BrettPhos have shown excellent performance in the Buchwald-Hartwig amination of unprotected 3-halo-2-aminopyridines.[8][9] For Suzuki couplings, the use of bulky, electron-rich phosphine ligands can also mitigate the need for protection.[10] However, if you are consistently facing issues with low yield or catalyst deactivation, a protection-deprotection sequence remains a viable strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by the 2-amino group. 2. Inappropriate base strength. 3. Poor solubility of reagents. 4. Insufficient reaction temperature. | 1. Ligand Screening: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig). 2. Base Optimization: If using a weak base (e.g., K₂CO₃), try a stronger one (e.g., K₃PO₄, Cs₂CO₃). If using a very strong base (e.g., NaOtBu) and observing decomposition, switch to a milder one. 3. Solvent System: Try a different solvent or a solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O) to improve solubility.[10] 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition. |
| Formation of Homo-coupled Byproduct (Biaryl) | 1. Presence of oxygen in the reaction. 2. Side reactions of the organoboron reagent (in Suzuki coupling). | 1. Thorough Degassing: Ensure the solvent and reaction mixture are properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). 2. Controlled Addition: Add the boronic acid slowly to the reaction mixture. |
| Protodeboronation (in Suzuki Coupling) | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. | 1. Milder Base: Switch to a weaker base like K₂CO₃ or KF.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents. 3. Boronic Ester: Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Base is too strong and reacting with other functional groups. | 1. Lower Temperature: Reduce the reaction temperature and increase the reaction time. 2. Weaker Base: Use a milder base such as K₂CO₃ or Cs₂CO₃. |
Recommended Reaction Conditions
The optimal choice of base and solvent is highly dependent on the specific cross-coupling reaction being performed. The following table provides starting points for optimization.
| Reaction Type | Recommended Bases | Recommended Solvents | Typical Catalyst/Ligand System | Key Considerations |
| Suzuki-Miyaura Coupling | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, THF | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd-PEPPSI-IPr[10][11] | A biphasic solvent system is often beneficial. The choice of base can significantly impact the reaction rate and yield. |
| Buchwald-Hartwig Amination | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDS[8] | Toluene, Dioxane, THF | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP, BrettPhos-precatalyst[8][12] | Strong, non-nucleophilic bases are generally preferred. Anhydrous and inert conditions are critical. |
| Sonogashira Coupling | Et₃N, DIPA, Cs₂CO₃ | THF, DMF, Toluene | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI[7][13] | An amine base often serves as both the base and a co-solvent. Copper(I) co-catalyst is typically required. |
Experimental Protocols (Adapted for this compound)
Disclaimer: The following protocols are adapted from procedures for structurally similar compounds due to a lack of specific published methods for this compound. Optimization may be required.
Protocol 1: Suzuki-Miyaura Coupling (Adapted from a procedure for 5-bromo-2-methylpyridin-3-amine)[11]
Caption: Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination (Adapted from a general procedure for bromoquinolines)[14]
Caption: Buchwald-Hartwig Amination Workflow
Troubleshooting Logic Flowchart
Caption: Troubleshooting Decision Tree
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
reactivity comparison of 6-Bromo-5-methylpyridin-2-amine vs 2-amino-6-chloropyridine
An In-Depth Reactivity Comparison: 6-Bromo-5-methylpyridin-2-amine vs. 2-amino-6-chloropyridine
A Guide for Researchers in Synthetic and Medicinal Chemistry
In the strategic design of novel therapeutics and functional materials, the selection of heterocyclic building blocks is a critical decision that dictates synthetic efficiency and accessibility. Substituted 2-aminopyridines are privileged scaffolds, and understanding the nuanced reactivity of their halogenated variants is paramount for optimizing synthetic routes. This guide provides a comprehensive, data-supported comparison of two structurally related yet distinct building blocks: This compound and 2-amino-6-chloropyridine . We will dissect their structural and electronic properties to predict and rationalize their performance in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Molecular Structure and Electronic Profile: A Tale of Two Halides
At first glance, the two molecules appear similar: both are 2-aminopyridines with a halogen at the 6-position. However, the identity of the halogen (Bromine vs. Chlorine) and the presence of a methyl group introduce significant electronic and steric differences that govern their chemical behavior.
| Feature | This compound | 2-amino-6-chloropyridine |
| CAS Number | 89466-17-1[1][2] | 45644-21-1[3][4] |
| Molecular Formula | C₆H₇BrN₂[1][5] | C₅H₅ClN₂[3] |
| Molecular Weight | 187.04 g/mol [5] | 128.56 g/mol [3] |
| Structure |
Key Differentiating Factors:
-
Carbon-Halogen Bond Strength: This is the most critical factor for palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker and thus has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[6][7] This makes the C-Br bond more susceptible to cleavage during the rate-determining oxidative addition step of many catalytic cycles.[6]
-
Electronic Effects: Both molecules are influenced by the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4- (or 6-) positions.[9][10][11]
-
Steric Hindrance: The methyl group at the 5-position in this compound is adjacent to the bromine atom. This can introduce minor steric hindrance that may influence the approach of bulky catalysts or nucleophiles to the C-Br bond.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are foundational for C-C and C-N bond formation.[14][15][16] The reactivity of the aryl halide is a key determinant of reaction success.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester. The generally accepted catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-X bond, transmetalation with the boronic acid, and reductive elimination to form the product.[16][17]
Reactivity Prediction: This compound is the superior substrate.
The oxidative addition step is typically rate-limiting, especially for less reactive chlorides.[16] The significantly lower bond dissociation energy of the C-Br bond in this compound facilitates a much faster rate of oxidative addition compared to the C-Cl bond in 2-amino-6-chloropyridine. This translates to milder reaction conditions, shorter reaction times, and often higher yields. While modern catalyst systems can activate C-Cl bonds, C-Br bonds remain intrinsically more reactive.[18][19]
Caption: Suzuki-Miyaura Catalytic Cycle.
Standard Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask, combine the pyridyl halide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an organohalide with an amine.[14][15] Similar to the Suzuki coupling, the catalytic cycle hinges on an initial oxidative addition of Pd(0) to the C-X bond.[20][21]
Reactivity Prediction: This compound is the more reactive substrate.
For the same reasons outlined above, the weaker C-Br bond allows for a faster oxidative addition, making this compound the preferred substrate for Buchwald-Hartwig aminations.[20] Reactions with 2-amino-6-chloropyridine often require more specialized, highly active (and often more expensive) phosphine ligands, higher catalyst loadings, and more forcing conditions to achieve comparable yields.[22] A common side reaction, hydrodehalogenation, can also be more prevalent with less reactive chlorides as the catalytic cycle slows.[22]
Caption: Buchwald-Hartwig Amination Cycle.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a classic method for functionalizing electron-deficient aromatic rings.[23] The mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex as a key intermediate.[24][25]
Reactivity Prediction: This compound is likely the more reactive substrate, but the difference is more nuanced.
Two primary factors are at play:
-
Leaving Group Ability: The stability of the leaving group is critical in the elimination step. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and lower charge density. This factor favors a faster reaction for the bromo-substituted pyridine.
-
Ring Electronics: The reaction is initiated by nucleophilic attack on the carbon bearing the halogen. This step is favored by electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate.[24] In both molecules, the halogen is at the 6-position, which is activated by the ring nitrogen.[11] However, the additional electron-donating methyl group in this compound slightly deactivates the ring towards nucleophilic attack compared to 2-amino-6-chloropyridine.
Overall Assessment: The superior leaving group ability of bromide is generally the dominant factor, making This compound the more reactive partner in most SNAr reactions. The slight deactivating effect of the methyl group is typically overcome by the faster elimination of the bromide ion.
Caption: SNAr Addition-Elimination Mechanism.
Summary and Recommendations
| Reaction Type | More Reactive Substrate | Primary Rationale |
| Suzuki-Miyaura Coupling | This compound | Weaker C-Br bond leads to faster rate-limiting oxidative addition. |
| Buchwald-Hartwig Amination | This compound | Weaker C-Br bond facilitates the crucial oxidative addition step. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Bromide is a superior leaving group compared to chloride, typically outweighing electronic effects. |
For researchers engaged in drug development and synthetic chemistry, This compound emerges as the more versatile and reactive building block for the most common and powerful bond-forming reactions. Its enhanced reactivity in palladium-catalyzed cross-coupling is a direct consequence of the fundamental principles of carbon-halogen bond strengths.[7] This allows for greater flexibility in reaction conditions, often leading to higher efficiency and a broader substrate scope with less need for highly specialized catalyst systems. While 2-amino-6-chloropyridine is a viable and often more economical starting material, its application may require more rigorous optimization and the use of state-of-the-art catalysts to overcome the higher activation barrier of the C-Cl bond. The choice between these two reagents will ultimately depend on a balance of cost, desired reaction conditions, and the specific synthetic challenge at hand.
References
- 1. This compound | 89466-17-1 | PDA46617 [biosynth.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 6-Bromo-5-methylpyridin-2-amine Derivatives and Their Analogs
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics.[1] Among its many derivatives, 2-aminopyridines have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and kinase inhibitory effects.[2] This guide provides an in-depth comparison of the biological activity of 6-bromo-5-methylpyridin-2-amine derivatives against their structural analogs. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and explore the mechanistic insights that drive their therapeutic potential.
The Strategic Importance of the this compound Scaffold
The this compound core is a versatile starting point for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromo, methyl, and amino groups offers medicinal chemists a powerful toolkit for fine-tuning the pharmacological properties of the resulting compounds.
-
The Amino Group: The 2-amino group is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases.[1] This interaction is often fundamental for the inhibitory activity of these compounds.
-
The Bromo Group: The bromine atom at the 6-position serves two primary purposes. Firstly, it acts as a valuable synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl moieties. This allows for the extensive exploration of the chemical space around the pyridine core to optimize target binding and selectivity. Secondly, the presence of a halogen can significantly influence the electronic properties and lipophilicity of the molecule, which can impact its biological activity and pharmacokinetic profile.[3]
-
The Methyl Group: The methyl group at the 5-position can contribute to hydrophobic interactions within the target's binding pocket and can also influence the overall conformation of the inhibitor, potentially enhancing potency and selectivity.
Comparative Biological Activity: A Data-Driven Analysis
The true value of the this compound scaffold is best understood through a comparative analysis of the biological activities of its derivatives against their non-brominated or otherwise modified analogs.
Kinase Inhibition: A Primary Target
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime therapeutic target.
Below is a summary of hypothetical, yet representative, in vitro kinase inhibitory activities of a series of this compound derivatives compared to their analogs.
| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) |
| BMA-1 | Br | CH3 | EGFR | 50 |
| MA-1 | H | CH3 | EGFR | 500 |
| BA-1 | Br | H | EGFR | 150 |
| A-1 | H | H | 2-Aminopyridine | >10,000 |
| BMA-2 | Br | CH3 | VEGFR-2 | 80 |
| MA-2 | H | CH3 | VEGFR-2 | 950 |
| BMA-3 | Br | CH3 | JAK2 | 35 |
| MA-3 | H | CH3 | JAK2 | 420 |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.
From this data, a clear structure-activity relationship emerges. The presence of the bromine atom (comparing BMA-1 to MA-1 , and BA-1 to A-1 ) dramatically enhances the inhibitory potency against EGFR. Similarly, the methyl group also contributes to improved activity, as seen when comparing BMA-1 to BA-1 . This trend holds true for other kinases like VEGFR-2 and JAK2, underscoring the importance of both the bromo and methyl substitutions for potent kinase inhibition. Some studies on 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have shown that analogs with a variety of solubilizing substituents retain activity, with weakly basic amine derivatives being particularly effective.[4]
Anticancer Activity
The potent kinase inhibitory activity of these derivatives often translates to significant anticancer effects. The following table illustrates the comparative in vitro anticancer activity of a hypothetical series of this compound analogs against various human cancer cell lines.
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| BPS-1 | 8.2 | 12.5 | 10.1 |
| BPS-2 | 5.7 | 9.8 | 7.3 |
| BPS-3 | 2.1 | 4.3 | 3.5 |
| BPS-4 (Analog without Br) | 15.4 | 22.1 | 18.9 |
| Doxorubicin (Reference) | 1.93 | 1.93 | 1.93 |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[1]
This data reinforces the structure-activity relationship observed in the kinase assays. The brominated pyridinamine analogs (BPS-1, BPS-2, BPS-3 ) consistently exhibit lower IC50 values, indicating greater potency compared to the non-brominated analog (BPS-4 ).
Antimicrobial Activity
Derivatives of 2-aminopyridine have also shown promise as antimicrobial agents.[5][6] The introduction of halogens onto the pyridine or an associated phenolic ring has been shown to enhance biocidal effects, particularly against Gram-positive bacteria.[7]
A study on halogen-substituted pyridine Schiff bases demonstrated that while they had no discernible effect on Gram-negative bacteria, they showed a pronounced biocidal effect against a range of Gram-positive bacteria, including Bacillus subtilis, Streptococcus agalactiae, and Staphylococcus aureus.[7] The di-brominated and di-iodinated derivatives were identified as the most effective.[7] Another study on newly synthesized 2-aminopyridine derivatives found that one compound, in particular, showed high activity against Gram-positive bacteria, with MIC values of 0.039 µg/mL against S. aureus and B. subtilis.[6]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay is a common method for determining the IC50 value of a compound against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well white plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Detection: Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-5-methylpyridin-2-amine Derivatives
The 6-bromo-5-methylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1][2] Its strategic arrangement of a nucleophilic amino group, a reactive bromine atom prime for cross-coupling reactions, and a methyl group for steric and electronic modulation offers a powerful platform for drug discovery.[3] This guide provides a comparative analysis of the structure-activity relationships of its derivatives, with a focus on their development as kinase inhibitors and antiproliferative agents, supported by experimental data and detailed protocols.
The this compound Core: A Foundation for Diverse Bioactivity
The inherent chemical features of the this compound core make it an attractive starting point for library synthesis. The 2-amino group is a key hydrogen bond donor and can interact with the hinge region of many kinase ATP-binding sites, a common feature in numerous approved kinase inhibitors.[4] The bromine atom at the 6-position is the primary site for diversification, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5] This enables a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Caption: SAR workflow for this compound derivatives.
Comparative Analysis: Kinase Inhibitor Derivatives
Derivatives of the aminopyridine scaffold are prominent in the development of specific kinase inhibitors. The rationale behind this is the ability of the 2-aminopyridine moiety to mimic the adenine portion of ATP, forming crucial hydrogen bonds within the kinase hinge region.
2.1. Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors
Never in mitosis (NIMA)-related kinase 2 (Nek2) is overexpressed in various cancers, making it a key therapeutic target.[6] By utilizing the 2-amino group of a substituted aminopyridine to form a fused imidazo[1,2-a]pyridine ring system, researchers have developed potent Nek2 inhibitors. The SAR studies reveal several key trends:
-
C6-Position Substitution: Introduction of aryl groups at the position corresponding to the original 6-bromo site is critical for potent activity.
-
Influence of Substituents on the Aryl Ring: Electron-withdrawing groups (e.g., -CF3, -Cl) and electron-donating groups (e.g., -OCH3) on the appended aryl ring can significantly modulate the inhibitory activity, suggesting the importance of both electronic and steric factors in binding to the Nek2 active site.
Table 1: SAR Data for Imidazo[1,2-a]pyridine Nek2 Inhibitors
| Compound ID | R Group (at C6-position) | MGC-803 Cell IC50 (nM) | Reference |
|---|---|---|---|
| 28a | 4-Fluorophenyl | 150 | [6] |
| 28c | 4-Chlorophenyl | 80 | [6] |
| 28e | 4-(Trifluoromethyl)phenyl | 38 | [6] |
| 28g | 4-Methoxyphenyl | 110 |[6] |
Note: Data is representative of trends discussed in the cited literature.
The superior activity of compound 28e (IC50 of 38 nM) highlights that a strong electron-withdrawing group at the para-position of the phenyl ring is highly favorable for Nek2 inhibition.[6] This suggests a potential interaction with a specific sub-pocket of the enzyme's active site.
Comparative Analysis: Antiproliferative Derivatives
Direct derivatization of the pyridine core has yielded compounds with significant antiproliferative activity against various human cancer cell lines. SAR studies in this area often focus on the nature of substituents on an aryl ring introduced at the 6-position via Suzuki coupling.
3.1. Phenyl-Substituted Pyridin-2-amines
The Suzuki cross-coupling reaction is a powerful tool for modifying the 6-bromo position.[5] Studies on 5-aryl-2-methylpyridin-3-amine derivatives (isomeric to our core but demonstrating relevant principles) show that the substitution pattern on the aryl ring dramatically influences biological activity.[5]
-
Electronic Effects: Compounds with electron-donating groups like methyl or methoxy on the coupled aryl ring often show moderate activity.
-
Halogen Substitution: The introduction of halogens (e.g., Cl, F) can lead to enhanced activity, potentially due to increased cell membrane permeability or specific halogen bonding interactions with the target protein.[7]
-
Impact of the 2-Amino Group: Acetylation of the amino group to form an acetamide can alter the activity profile, sometimes leading to more potent compounds against specific targets like Escherichia coli.[5]
Table 2: Antiproliferative and Antibacterial Activity of Substituted Pyridine Derivatives
| Compound ID | R Group (at 6-position) | Amine/Amide (at C2) | Bio-Activity (% Lysis or % Inhibition) | Target | Reference |
|---|---|---|---|---|---|
| 4a | 4-Methylphenyl | Acetamide | 35.15% Lysis | Thrombolytic | [5] |
| 4b | 2,4-Dimethylphenyl | Acetamide | 41.32% Lysis | Thrombolytic | [5] |
| 4f | 4-Methoxyphenyl | Acetamide | 91.95% Inhibition | E. coli | [5] |
| 2e | 4-Chlorophenyl | Amine | Moderate Activity | Various |[5] |
These results indicate that the biological effect is highly tunable. For instance, compound 4b showed the highest anti-thrombolytic activity, while compound 4f was the most potent antibacterial agent against E. coli.[5] This underscores the principle that subtle structural changes can redirect the biological activity of the scaffold towards different therapeutic targets.
Caption: Experimental workflow for SAR-driven drug discovery.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided based on established methodologies.
4.1. General Protocol for Suzuki Cross-Coupling
This protocol describes a general method for introducing aryl groups at the C6-position of the scaffold.[5]
-
Reaction Setup: In a reaction vessel purged with nitrogen, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as K3PO4 (1.5 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (5 mol %).
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired C6-aryl derivative.
4.2. Protocol for In-Vitro Kinase Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with MgCl2, DTT, and BSA). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase, the peptide substrate, and the test compound solution.
-
Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or using a fluorescence-based detection method).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection: Measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence assays, measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that modifications at the C6-position via cross-coupling reactions are a primary driver of potency and selectivity for both kinase inhibition and antiproliferative activity. The 2-amino group remains a critical anchor for target engagement, particularly in kinase inhibitors.
Future research should focus on exploring a wider range of bioisosteric replacements for the 5-methyl group to fine-tune solubility and metabolic stability. Furthermore, expanding the library of C6-substituents to include more complex heterocyclic systems could uncover novel interactions with biological targets, leading to the discovery of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. This compound | 89466-17-1 | PDA46617 [biosynth.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Aminobromopyridines
Introduction: The Strategic Importance of 2-Amino-5-Arylpyridines
In the landscape of modern drug discovery, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology as potent kinase inhibitors.[1] The ability to efficiently synthesize libraries of 2-amino-5-arylpyridines is therefore a critical capability for medicinal chemists. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the requisite C(sp²)–C(sp²) bond, valued for its high functional group tolerance, mild reaction conditions, and the stability of its organoboron reagents.[2][3][4]
However, aminobromopyridines present a unique set of challenges. The basic nitrogen of the pyridine ring and the amino substituent can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5] This guide provides a comparative analysis of various catalyst systems for this specific transformation, moving beyond a simple recitation of conditions to explain the causality behind catalyst choice, empowering researchers to optimize their synthetic routes with confidence.
The Evolution of Catalysis: From Classical Reagents to High-Performance Systems
The journey of catalyst development for Suzuki-Miyaura couplings has been one of continuous improvement, driven by the need to couple increasingly complex and challenging substrates.
-
Classical Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a foundational, air-sensitive catalyst that is effective for many standard couplings.[2][6] For substrates like aminobromopyridines, however, it often requires higher catalyst loadings and elevated temperatures, and its efficacy can be substrate-dependent.[7]
-
Modern Catalyst Systems (Bulky, Electron-Rich Ligands): The true revolution in this field came with the development of bulky and electron-rich phosphine ligands, pioneered by groups like Buchwald and Hartwig.[3][8] Ligands such as SPhos (1) and XPhos (2) dramatically enhance catalytic activity. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the catalytic cycle.[9] Furthermore, their strong electron-donating ability facilitates the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and accelerates the final reductive elimination step to release the product.[3][10]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as another class of exceptionally active catalysts.[2] The strong σ-donating character of NHC ligands creates a highly electron-rich palladium center, leading to enhanced catalytic turnover and often allowing for lower catalyst loadings and shorter reaction times, even with challenging heteroaryl substrates.[2]
Comparative Performance Analysis
The selection of a catalyst system is a critical parameter that dictates reaction efficiency, time, and cost. The following table summarizes the performance of representative catalyst systems for the Suzuki coupling of aminobromopyridines with various arylboronic acids. The data is compiled to provide a clear comparison for informed decision-making.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Typical Base | Typical Solvent | Temp (°C) | Time (h) | Yield Range (%) | Key Strengths & Considerations |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | 12 - 24 | 75 - 90 | Widely available, cost-effective for simple substrates. May struggle with sterically hindered partners.[1][7] |
| Pd(OAc)₂ / SPhos | SPhos | 1 - 2 | K₃PO₄ | Toluene/H₂O, Dioxane | 100 - 110 | 4 - 12 | 90 - 98 | Excellent for hindered substrates. SPhos promotes rapid reductive elimination.[3][11] |
| XPhos Pd G2 | XPhos | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Dioxane, t-AmylOH | 80 - 100 | 1 - 4 | 92 - 99 | Pre-catalyst offers high stability and activity. Excellent for heteroaryl chlorides and challenging couplings.[9] |
| PEPPSI-IPr | IPr (NHC) | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | 1 - 2 | >95 | Extremely high activity, allowing for very low catalyst loading and short reaction times.[2] |
Mechanistic Insights: Understanding the Engine of the Reaction
A deep understanding of the catalytic cycle is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aminobromopyridine. This is often the rate-determining step, particularly for less reactive aryl halides like chlorides.[12][13] Electron-rich ligands like XPhos and SPhos accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.[3]
-
Transmetalation: The aryl group from the organoboron reagent replaces the halide on the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][14]
-
Reductive Elimination: The two aryl groups on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12] The steric bulk of modern phosphine ligands forces the two aryl groups into close proximity, promoting this final, product-releasing step.[9]
Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a validated starting point for your experiments.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Classical Conditions using Pd(PPh₃)₄
This protocol is suitable for general-purpose synthesis where high-throughput is not the primary concern.
-
Reaction Setup: To a dry round-bottom flask, add the 2-amino-5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[1]
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the limiting reagent).[7]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: High-Performance Conditions using XPhos Pd G2
This protocol is optimized for efficiency and is ideal for challenging substrates or when rapid synthesis is required.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 2-amino-5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) (2.0 eq), and the XPhos Pd G2 precatalyst (1-2 mol%) to a reaction vial or flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or t-amyl alcohol).
-
Reaction: Seal the vessel and heat to 100 °C with stirring for 1-4 hours. The use of a pre-catalyst often leads to significantly shorter reaction times.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Troubleshooting Common Issues
-
Low or No Conversion: This often points to catalyst deactivation or inhibition. Ensure all solvents are thoroughly degassed, as oxygen can oxidize the active Pd(0) species. For sluggish reactions involving aryl chlorides, switching to a more electron-rich and bulky ligand system like XPhos or SPhos is highly recommended.[13]
-
Formation of Palladium Black: The appearance of a fine black precipitate is palladium(0) that has agglomerated and fallen out of the catalytic cycle.[13] This indicates catalyst instability. This can be mitigated by using more robust ligand systems (e.g., Buchwald ligands) or precatalysts which are designed to controllably release the active species.
-
Dehalogenation/Protodeboronation: These side reactions consume starting materials without forming the desired product. Protodeboronation is often exacerbated by excess water or high temperatures.[3] If dehalogenation of the aminobromopyridine is a significant issue, using a milder base or slightly lower temperatures may be beneficial. Direct comparison has shown that bromo- and chloropyridines can be superior to iodopyridines due to a reduced tendency for dehalogenation.[15]
Conclusion
The Suzuki-Miyaura coupling of aminobromopyridines is a powerful and indispensable reaction in the modern synthetic chemist's toolbox. While classical catalysts like Pd(PPh₃)₄ can provide adequate results, the adoption of modern catalyst systems based on bulky, electron-rich phosphine ligands (SPhos, XPhos) or N-heterocyclic carbenes offers significant advantages in terms of reaction speed, efficiency, substrate scope, and catalyst loading. By understanding the mechanistic principles that govern these systems, researchers can rationally select the optimal catalyst to overcome the inherent challenges of these important substrates, accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Bromo-5-methylpyridin-2-amine using HPLC
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Bromo-5-methylpyridin-2-amine is a key building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a substituted pyridine ring, makes it a versatile precursor. However, the synthetic routes to such intermediates can often yield a constellation of process-related impurities, including isomers, starting material residues, and by-products.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity assessment in the pharmaceutical industry.[1][2] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.[3] This guide provides a comprehensive, field-proven framework for developing and executing a robust HPLC method to assess the purity of synthesized this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, creating a self-validating analytical system that ensures data integrity and trustworthiness.
Understanding the Analyte and Its Potential Impurities
A successful analytical method begins with a deep understanding of the target molecule.
Chemical Properties of this compound:
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₆H₇BrN₂[4]
-
Molecular Weight: 187.04 g/mol [4]
-
Structure:
The presence of the amine group makes the compound basic, a critical factor for HPLC method development. Basic compounds can interact with residual acidic silanols on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).[3]
Anticipating Potential Impurities:
The purity of the final product is directly related to the synthetic route employed. Common impurities may include:
-
Isomers: Positional isomers such as 5-Bromo-6-methylpyridin-2-amine or 2-Amino-5-bromo-3-methylpyridine can be formed and often exhibit very similar physicochemical properties, making them challenging to separate.
-
Unreacted Starting Materials: For instance, if the synthesis involves bromination of 5-methylpyridin-2-amine, residual starting material could be present.
-
By-products: Side reactions can lead to the formation of unexpected structures, such as di-brominated or oxidized species.
A robust HPLC method must be capable of resolving the main analyte peak from all these potential contaminants.
A Logic-Driven HPLC Method Development Strategy
Developing a reliable HPLC method is a systematic process, not a matter of chance.[5][6] The goal is to optimize parameters to achieve a "fit-for-purpose" method that is both accurate and robust.[1]
Caption: Logical workflow for HPLC method development.
Stationary Phase (Column) Selection
For a moderately polar compound like this compound, a Reversed-Phase (RP) C18 column is the logical starting point. These columns are versatile and widely used in the pharmaceutical industry for their ability to retain and separate a broad range of compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.[7]
Mobile Phase Selection & The Critical Role of pH
The choice of mobile phase is paramount for achieving good separation and symmetrical peak shapes, especially for basic analytes.[6]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.
-
Aqueous Phase & pH Control: To suppress the interaction between our basic analyte and acidic column silanols, the mobile phase pH must be controlled. Using an acidic mobile phase (e.g., pH 2.5-3.5) ensures that the amine group is consistently protonated, leading to sharper, more symmetrical peaks. A buffer, such as potassium phosphate or ammonium acetate, is essential to maintain a stable pH throughout the analysis.[5]
Detector Selection: The Power of Photodiode Array (PDA)
While a standard UV detector can quantify the analyte, a Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable for purity assessment. A PDA detector acquires full UV-Visible spectra at every point across an eluting peak.[8][9] This capability is the foundation of peak purity analysis, allowing us to check for the presence of co-eluting impurities that would otherwise go undetected.[10][11] The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Elution Mode: Isocratic vs. Gradient
For analyzing a synthesized sample with unknown impurities of varying polarities, a gradient elution method is strongly recommended for the initial development.[12] A gradient run, where the proportion of the organic modifier is increased over time, ensures that both highly polar and highly non-polar impurities are eluted from the column within a reasonable timeframe, providing a complete impurity profile.
Experimental Protocol: Ensuring Trustworthiness through System Suitability
A scientifically sound protocol is a self-validating one. Before any sample analysis, the performance of the entire HPLC system must be verified. This is achieved through a System Suitability Test (SST), a mandatory requirement by regulatory agencies like the FDA and bodies that set standards like the USP.[13][14]
System Suitability Testing (SST)
The SST is a series of checks to ensure the chromatographic system is adequate for the intended analysis.[15][16] It's the "pre-flight check" that provides confidence in the results.[13]
Table 1: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (USP) |
|---|---|---|
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0[16][17] |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 (compound specific)[16] |
| Resolution (Rs) | Measures separation between two adjacent peaks. | Rs ≥ 2.0 between the main peak and the closest impurity.[16][17] |
| Repeatability (%RSD) | Measures precision of multiple injections. | ≤ 2.0% for peak area from ≥ 5 injections.[17] |
Step-by-Step HPLC Analysis Protocol
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound certified reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.05 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and prepare as described for the Standard Stock Solution.
-
-
Chromatographic Conditions:
Table 2: Optimized HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Instrument | Agilent 1260 Infinity II or equivalent with PDA Detector | | Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 20mM Potassium Phosphate, pH 3.0 | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 25.0 | 90 | | | 30.0 | 90 | | | 30.1 | 10 | | | 35.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detector | PDA at 254 nm (Acquire spectra from 200-400 nm) |
-
Analysis Sequence:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.[16]
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the Working Standard Solution five times to perform the System Suitability Test.
-
Verify that all SST criteria from Table 1 are met. If not, troubleshoot the system before proceeding.[13]
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again to bracket the samples and check for drift.
-
Data Interpretation: A Comparative Purity Assessment
Identification and Impurity Profiling
The primary identification is done by comparing the retention time of the major peak in the sample chromatogram to that of the certified reference standard. The identity is further confirmed by overlaying the PDA-derived UV spectra of the two peaks; they should be identical.
Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The Decisive Test: Peak Purity Analysis with PDA
Even if a peak appears sharp and symmetrical, a co-eluting impurity could be hiding underneath.[9][11] Peak purity analysis is a software-driven process that algorithmically compares every spectrum collected across the peak against a reference spectrum, usually the one at the peak apex.[9][18]
Caption: Logical flow for HPLC peak purity assessment.
The result is often expressed as a "Purity Angle" and a "Purity Threshold".[18]
-
Purity Angle: A measure of the spectral dissimilarity across the peak. A smaller angle means the spectra are more similar.
-
Purity Threshold: A value calculated from the spectral variation in the baseline noise, representing the expected variation for a pure peak.
The Golden Rule: If the Purity Angle < Purity Threshold , the peak is considered spectrally homogenous and therefore pure.[18] If the angle exceeds the threshold, it is a strong indication of a co-eluting impurity.[10]
Summarizing the Results
The final data should be presented clearly, comparing the synthesized batch against the reference standard and the established specifications.
Table 3: Hypothetical Purity Assessment Data
| Sample ID | Retention Time (min) | Peak Area | % Area | Peak Purity Result | Comments |
|---|---|---|---|---|---|
| Reference Standard | 15.21 | 1254321 | 99.98 | Purity Angle < Threshold | Meets SST |
| Synthesized Batch 001 | 15.22 | 1249876 | 99.15 | Purity Angle < Threshold | Matches RT and Spectrum of Standard |
| Impurity 1 | 12.85 | 5432 | 0.43 | - | Unknown Impurity |
| Impurity 2 | 16.54 | 5123 | 0.41 | - | Unknown Impurity |
Conclusion
Assessing the purity of a pharmaceutical intermediate like this compound is a multi-faceted process that demands more than just a chromatogram. It requires a logically developed HPLC method, a system verified for its suitability, and a comparative analysis against a certified standard. The integration of a PDA detector for peak purity analysis provides an essential layer of scrutiny, offering a high degree of confidence that a chromatographically single peak is, in fact, a single compound. This rigorous, evidence-based approach ensures the quality of the intermediate, which is fundamental to the safety and integrity of the final pharmaceutical product.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. pharmatimesofficial.com [pharmatimesofficial.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. industrialpharmacist.com [industrialpharmacist.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 6-Bromo-5-methylpyridin-2-amine
For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical juncture in the journey from discovery to application. In this guide, we delve into the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, as it applies to the validation of 6-Bromo-5-methylpyridin-2-amine. While a definitive crystal structure for this specific molecule is not publicly available, this guide will provide a comprehensive framework for its validation, drawing upon established methodologies and comparative data from closely related structures. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its performance with alternative analytical techniques, offering a holistic perspective on structural validation in modern chemical research.
The Imperative of Structural Certainty
This compound, a substituted pyridine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its constituent atoms—the bromine, methyl, and amine groups on the pyridine ring—governs its physicochemical properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation is not merely a confirmatory step but a foundational pillar for rational drug design, understanding structure-activity relationships (SAR), and ensuring intellectual property.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, this technique provides a detailed electron density map from which atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.
A Hypothetical Crystallographic Workflow for this compound
The journey from a powdered sample to a refined crystal structure is a meticulous process. Below, we outline a detailed, step-by-step methodology that would be employed for the structural validation of this compound.
-
Purification and Synthesis of High-Purity Material: The synthesis of this compound would be the initial step, followed by rigorous purification to remove impurities that could hinder crystallization. A potential synthetic route involves the reaction of 2-chloro-6-bromopyridine with 5-methylpyridinium iodide.[2]
-
Crystal Growth – The Art and Science of Ordered Solids:
-
Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system in which the compound has moderate solubility. Common solvents for small organic molecules include ethanol, methanol, acetone, and toluene.
-
Crystallization Techniques: Several methods can be employed to induce crystallization:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.[3] This is often the simplest and most common technique.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.
-
-
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a microscope. It is then mounted on a goniometer head for data collection.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.
References
A Comparative Guide to the Synthetic Routes of 6-Bromo-5-methylpyridin-2-amine: An Essential Building Block for Drug Discovery
Introduction
6-Bromo-5-methylpyridin-2-amine is a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its structure, featuring a pyridine ring with amino, bromo, and methyl substituents, offers multiple reactive sites for further chemical transformations. The bromine atom is particularly useful for engaging in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, which are foundational in modern medicinal chemistry for constructing complex molecular architectures.[3][4] The amino group provides a handle for nucleophilic reactions, including amidation and the formation of other nitrogen-containing heterocycles.
Given its utility, the efficient and selective synthesis of this compound is of significant interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of three distinct synthetic strategies for obtaining this target molecule, evaluating each for its efficacy, scalability, and potential challenges. The discussed routes are:
-
Direct Electrophilic Bromination: A common and straightforward approach involving the direct bromination of the readily available starting material, 5-methylpyridin-2-amine.
-
Chichibabin Amination of a Brominated Pyridine: A classic pyridine functionalization reaction, adapted to introduce the amino group onto a pre-existing bromo-methylpyridine scaffold.
-
Sandmeyer Reaction: A versatile, albeit multi-step, method to install the bromo group via a diazonium salt intermediate, offering potentially different regioselectivity and impurity profiles.
This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative summary to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Direct Electrophilic Bromination of 5-methylpyridin-2-amine
This is arguably the most direct and atom-economical approach, starting from 5-methylpyridin-2-amine. The synthesis relies on an electrophilic aromatic substitution, where the pyridine ring is brominated. The regiochemical outcome is dictated by the directing effects of the activating amino group and the weakly activating methyl group. The amino group is a strong ortho-, para-director, and in the case of 2-aminopyridine, it strongly activates the 3- and 5-positions. The methyl group at the 5-position will further influence the electron density of the ring.
The primary challenge in this approach is achieving high regioselectivity for the desired 6-bromo isomer over other potential isomers (e.g., 3-bromo). The use of N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it can offer milder reaction conditions and improved selectivity, reducing the formation of di-brominated by-products.[5]
Reaction Scheme
Caption: Direct bromination of 5-methylpyridin-2-amine using NBS.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of similar 2-aminopyridine derivatives.[3][6]
-
Materials and Reagents:
-
5-methylpyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a three-neck round-bottom flask, dissolve 5-methylpyridin-2-amine (1.0 eq.) in DMF under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 5-methylpyridin-2-amine, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 20°C) and stir for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the resulting solid by vacuum filtration using a Büchner funnel and wash thoroughly with water.
-
For further purification, wash the dried solid with cold acetonitrile to remove any remaining impurities.
-
Filter the solid again and dry under vacuum to obtain the final product, this compound.
-
Discussion
-
Advantages: This route is the most straightforward, involving a single step from a commercially available starting material. It generally avoids the use of harsh or highly toxic reagents.
-
Disadvantages: The primary drawback is the potential for forming a mixture of regioisomers. The strong activating effect of the amino group could lead to bromination at the 3-position, necessitating careful chromatographic purification, which can be challenging on a large scale. Over-bromination to yield di-bromo products is also a possibility if the reaction conditions are not carefully controlled.
Route 2: Amination of 2,6-Dibromo-3-methylpyridine
An alternative strategy involves starting with a pyridine ring that already possesses the desired bromine at the 6-position and then introducing the amino group. One potential route is the selective amination of 2,6-dibromo-3-methylpyridine. This approach leverages the differential reactivity of the two bromine atoms. The bromine at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to electronic effects. However, achieving high selectivity can be challenging. A classic method for introducing an amino group onto a pyridine ring is the Chichibabin reaction, which typically uses sodium amide.
Reaction Scheme
References
A Senior Application Scientist's Guide to Alternatives for 6-Bromo-5-methylpyridin-2-amine in Modern Synthetic Pathways
Abstract: This guide provides an in-depth analysis of strategic alternatives to 6-Bromo-5-methylpyridin-2-amine, a crucial building block in contemporary medicinal chemistry, particularly in the synthesis of kinase inhibitors. We will dissect the performance of this reagent in key synthetic transformations, primarily the Suzuki-Miyaura cross-coupling reaction, and introduce viable alternatives. By presenting comparative experimental data, detailed protocols, and mechanistic insights, this document serves as a practical resource for researchers, scientists, and drug development professionals to optimize their synthetic strategies, enhance yields, and navigate the complexities of modern drug discovery.
Introduction: The Role of this compound in Drug Discovery
This compound is a substituted aminopyridine, a class of heterocyclic compounds that forms the backbone of numerous pharmaceuticals. Its structure is particularly valuable as it incorporates a nucleophilic amino group and a bromine atom, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential or direct elaboration of the pyridine core, making it a favored starting material in the synthesis of complex molecules, including potent kinase inhibitors. The methyl group also provides a subtle yet important steric and electronic influence on the molecule's reactivity and its interactions with biological targets.
The primary synthetic utility of this compound lies in its application as a key building block in Suzuki and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the connection of the pyridinyl scaffold to other aromatic or aliphatic systems.
The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. In this context, this compound serves as the organohalide partner, reacting with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond.
A representative Suzuki-Miyaura reaction involving this compound is the synthesis of 5-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, a precursor for various kinase inhibitors.
Experimental Protocol: A Typical Suzuki-Miyaura Coupling
Reaction: Synthesis of 5-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and Pd(dppf)Cl2 (0.1 eq).
-
Add a 2M aqueous solution of Na2CO3 (3.0 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the vial and heat the mixture to 100 °C for 1 hour in a microwave reactor.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Strategic Alternatives to this compound
While this compound is a reliable reagent, several factors may necessitate the consideration of alternatives. These include cost, availability, the desire for milder reaction conditions, or the need to avoid bromine-containing compounds in the final API. The choice of an alternative often hinges on a trade-off between reactivity, stability, and cost.
Chloro- and Iodo-analogs: A Halogen Swap
The most direct alternatives involve replacing the bromine atom with another halogen. The reactivity of the C-X bond in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl.
-
6-Iodo-5-methylpyridin-2-amine: This analog is expected to be more reactive than its bromo counterpart, potentially allowing for lower catalyst loadings, shorter reaction times, or the use of less active palladium catalysts. However, iodo compounds are often more expensive and less stable than bromo compounds.
-
6-Chloro-5-methylpyridin-2-amine: Chloro-pyridines are typically less reactive than bromo-pyridines, often requiring more forcing conditions (higher temperatures, stronger bases, and more sophisticated catalyst systems) to achieve comparable yields. However, chloro-analogs are generally more cost-effective and can be advantageous in complex syntheses where selective reactivity is desired.
Boronic Esters and Acids: Reversing the Roles
Instead of the halide, one can utilize the corresponding boronic acid or ester of 5-methylpyridin-2-amine. This reverses the roles of the coupling partners in a Suzuki-Miyaura reaction.
-
(2-amino-5-methylpyridin-6-yl)boronic acid or its pinacol ester derivative: These compounds can be coupled with a variety of aryl or heteroaryl halides or triflates. This approach can be particularly useful if the desired coupling partner is more readily available as a halide.
Comparative Performance Data
The following table summarizes the expected performance of this compound and its alternatives in a typical Suzuki-Miyaura cross-coupling reaction. The data is a composite representation based on established principles of organic chemistry and reported trends in the literature.
| Parameter | 6-Iodo-5-methylpyridin-2-amine | This compound | 6-Chloro-5-methylpyridin-2-amine | (2-amino-5-methylpyridin-6-yl)boronic acid/ester |
| Relative Reactivity | High | Moderate | Low | Moderate |
| Typical Reaction Temp. | 60-80 °C | 80-100 °C | 100-120 °C | 80-100 °C |
| Catalyst Loading | Low | Moderate | High | Moderate |
| Cost | High | Moderate | Low | Moderate-High |
| Stability | Moderate | High | High | Moderate |
| Key Advantage | High reactivity, mild conditions | Balanced reactivity and cost | Low cost, high stability | Versatility in coupling partners |
| Key Disadvantage | High cost, lower stability | Standard choice | Requires harsher conditions | Potential for self-coupling |
Mechanistic Considerations and Decision-Making Workflow
The choice of building block is intrinsically linked to the mechanism of the Suzuki-Miyaura coupling. The first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly lower for C-I bonds compared to C-Br and C-Cl bonds, explaining the observed reactivity trend.
For chloro-pyridines, the oxidative addition is more challenging, necessitating the use of more electron-rich and sterically bulky phosphine ligands on the palladium catalyst to facilitate this step.
The following workflow, presented as a Graphviz diagram, can guide the selection process for an appropriate building block.
Caption: Decision workflow for selecting an alternative to this compound.
Conclusion
This compound remains a highly effective and widely used building block in medicinal chemistry. However, a thorough understanding of the available alternatives can provide significant advantages in terms of cost, reactivity, and overall synthetic strategy. For projects where cost is a primary driver and harsher conditions are tolerable, the chloro-analog presents a viable option. Conversely, when mild conditions are paramount for sensitive substrates, the iodo-analog, despite its higher cost, may be the superior choice. The use of the corresponding boronic acid or ester offers an alternative synthetic disconnection that can be highly beneficial depending on the availability of the coupling partners. Ultimately, the selection of the optimal reagent requires a careful evaluation of the specific goals and constraints of each synthetic project.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-5-methylpyridin-2-amine
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-5-methylpyridin-2-amine, moving beyond simple checklists to explain the causality behind each critical step. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while ensuring full compliance with environmental regulations.
Hazard Assessment: Understanding the Intrinsic Risks
This compound (CAS No. 89466-17-1) is a substituted pyridine derivative. Before handling this compound, a thorough understanding of its hazard profile is essential for implementing appropriate safety controls. Based on available safety data, the primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement | Rationale and Implications |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Ingestion can lead to adverse health effects. This underscores the importance of strict hygiene practices, such as prohibiting eating, drinking, or smoking in the laboratory. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Direct contact with the skin can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to more severe dermatitis. This necessitates the use of appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | The compound can cause significant irritation, pain, and potential damage upon contact with the eyes. This risk mandates the use of safety goggles or a face shield. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath. All handling of the solid compound should be performed in a certified chemical fume hood. |
Due to these hazards, this compound must be managed as a hazardous chemical waste in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
Procedural Workflow for Disposal
The guiding principle for the disposal of this compound is waste minimization and containment. Unlike some laboratory chemicals for which established in-lab neutralization protocols exist, there are no widely validated, safe, and simple chemical deactivation methods for brominated pyridines suitable for a standard research environment. Attempting to neutralize this compound without a proven protocol could lead to uncontrolled reactions or the generation of even more hazardous byproducts. Therefore, the authoritative and safest procedure is segregation and disposal via a licensed hazardous waste management service.
Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure the following PPE is worn to create a reliable barrier against exposure:
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[6]
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid waste or solutions that could generate aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[6]
Step-by-Step Waste Collection and Storage Protocol
Step 1: Waste Characterization and Segregation
-
Classify: All waste streams containing this compound, including pure excess compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, must be classified as hazardous chemical waste.[6]
-
Segregate: This waste must be kept separate from other waste streams. Crucially, do not mix it with incompatible materials such as strong oxidizing agents, which could lead to a dangerous reaction.[6] Halogenated organic waste should be collected separately from non-halogenated organic waste.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. For solid waste, a wide-mouth polyethylene or glass jar with a screw-top lid is suitable. For liquid waste, use a designated halogenated solvent waste container.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE "[6]
-
The full chemical name: "This compound " and any other chemical constituents in the waste stream.
-
The associated hazard pictograms (e.g., irritant, health hazard).
-
The date the waste was first added to the container.
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[4][6]
-
Containment: Keep the waste container securely closed at all times, except when adding waste. It is best practice to place the primary container within a larger, secondary containment bin to mitigate any potential leaks or spills.[6]
-
Adherence to Limits: Comply with institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons of non-acute waste) and the time frame for its removal.
The decision-making process for handling this chemical waste is illustrated in the diagram below.
Caption: Waste Disposal Decision Workflow (Within 100 characters)
Arranging for Final Disposal
Under no circumstances should this compound or its waste containers be disposed of in the regular trash or poured down the sanitary sewer.[6]
-
Contact EHS: The final step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Documentation: Complete all required waste manifests or internal tracking forms accurately. Maintaining a clear record of waste generation and disposal is a critical component of regulatory compliance.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.
-
Assess & Equip: Do not attempt to clean a large spill without proper training and equipment. For a small, manageable spill of the solid compound within a fume hood:
-
Ensure you are wearing the full PPE detailed in section 2.1.
-
Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
-
Clean-up: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. Clean the spill area with a detergent solution and then with water, collecting all cleaning materials (wipes, pads) as hazardous waste.
-
Contact EHS: Report the spill to your institution's EHS department, regardless of size.
The workflow for spill response is outlined below.
Caption: Spill Response Protocol (Within 100 characters)
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and uphold your professional responsibility to protect the wider environment.
References
- 1. epfl.ch [epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-5-methylpyridin-2-amine
This guide provides an in-depth operational plan for the safe handling of 6-Bromo-5-methylpyridin-2-amine (CAS No: 89466-17-1). As drug development professionals, our commitment to safety is paramount, extending beyond experimental success to encompass the well-being of every researcher in the laboratory. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the risks associated with this reactive pyridine derivative. The protocols described herein are designed to be self-validating, ensuring a robust safety culture and operational excellence.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a substituted pyridine, a class of compounds known for its utility in synthesis and its potential physiological effects.[1][2] A thorough understanding of its specific hazards, as defined by the Globally Harmonized System (GHS), is the foundation of our safety protocol.[3]
The compound is classified as a skin, eye, and respiratory irritant.[3][4][5] The primary routes of exposure are inhalation of its dust, direct skin contact, and eye contact.[6][7] The hazard statements underscore the necessity for stringent protective measures to prevent unintended contact and exposure.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][5] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method for exposure control relies on robust engineering solutions that isolate the chemical from the laboratory environment.
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][8][9] This is non-negotiable. The fume hood's constant airflow is critical to containing airborne dust and vapors, preventing respiratory exposure.[8]
Ventilation: Ensure the laboratory has adequate general ventilation.[1][8] This helps to dilute any fugitive emissions that might escape primary containment, further reducing background exposure levels.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling this compound.
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[10] Due to the severe irritation potential, it is crucial to protect the eyes from both direct splashes and airborne particulates.[4][5]
-
Causality: The tight seal provided by goggles prevents fine powders from entering the eyes, a risk that standard safety glasses do not mitigate. For large-scale operations or procedures with a higher splash risk, a face shield should be worn in addition to chemical splash goggles.[10][11]
Hand Protection: Glove Selection
Proper glove selection is critical, as not all materials offer the same level of protection. For substituted pyridines, nitrile gloves are a common and effective choice, providing resistance to a range of chemicals.[1][8] However, always consult the glove manufacturer's compatibility chart for specific breakthrough times.
| Glove Type | Recommendation | Rationale & Best Practices |
| Primary Glove | Nitrile Gloves | Recommended for incidental contact. Provides good chemical resistance against pyridine-based compounds.[1][8] |
| Double Gloving | Recommended | Wearing two pairs of gloves is a best practice, especially during compounding or when direct contact is possible.[11] The outer glove can be removed immediately upon known or suspected contamination, protecting the inner glove and the user's skin.[11] |
| Inspection | Mandatory before use | Always inspect gloves for tears, pinholes, or signs of degradation before donning.[12] |
| Removal | Proper technique required | Remove gloves without touching the outside of the glove with bare skin to prevent cross-contamination. Wash hands thoroughly after glove removal.[7] |
Body Protection
A flame-resistant lab coat, fully buttoned, is required to protect the skin on the arms and torso.[9][10] No part of the skin should be exposed; therefore, long pants and closed-toe shoes are mandatory in the laboratory.[10]
-
Causality: The lab coat acts as a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize contact time with the skin.[7]
Respiratory Protection
When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required for routine handling of small quantities. However, if there is a failure of engineering controls, a spill, or if irritation is experienced, respiratory protection is necessary.[5]
-
Action Plan: If respiratory protection is needed, use a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates.[5] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Step-by-Step Safe Handling Workflow
This protocol outlines the essential steps for safely handling this compound from retrieval to use.
Caption: Workflow for handling this compound.
Emergency Procedures and Disposal
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Contain: For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[8] Avoid raising dust.
-
PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection if necessary.
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[6][8]
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan: All waste containing this compound, including contaminated gloves, weigh paper, and absorbent materials, must be disposed of as hazardous chemical waste.[7][13] Collect in a clearly labeled, sealed, and compatible waste container.[9] Follow all institutional and local regulations for hazardous waste disposal.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. pppmag.com [pppmag.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
